Product packaging for Ferrous sulfide(Cat. No.:CAS No. 1317-96-0)

Ferrous sulfide

Cat. No.: B7798785
CAS No.: 1317-96-0
M. Wt: 87.91 g/mol
InChI Key: MBMLMWLHJBBADN-UHFFFAOYSA-N
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Description

Ferrous Sulfide (FeS) is an inorganic, water-insoluble iron source compatible with sulfates, appearing as a gray to brownish-black solid . It is valued in scientific research for its diverse applications and properties. In the laboratory, it serves as a precursor for generating hydrogen sulfide gas (H₂S) upon reaction with acids like hydrochloric acid . In industrial research, high-purity FeS (up to 99.999%) is critical for preparing sputtering targets and in Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) processes for thin-film formation . It also functions as a catalyst in chemical processes, including hydrogenation and desulfurization in the petroleum industry , and serves as a lubricant additive to reduce friction in high-temperature environments . Furthermore, this compound finds application in the production of magnetic materials and is studied in environmental science for its role in the biogeochemical cycle of iron and sulfur, often forming in low-oxygen environments like swamps through the activity of sulfate-reducing bacteria . This product is intended for research and laboratory use only. It must not be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeS B7798785 Ferrous sulfide CAS No. 1317-96-0

Properties

IUPAC Name

sulfanylideneiron
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InChI

InChI=1S/Fe.S
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InChI Key

MBMLMWLHJBBADN-UHFFFAOYSA-N
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Canonical SMILES

S=[Fe]
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Molecular Formula

FeS
Record name iron sulfide
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Record name Iron(II) sulfide
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DSSTOX Substance ID

DTXSID5061665
Record name Ferrous sulfide
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Molecular Weight

87.91 g/mol
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Physical Description

Gray to brown solid, or in pure form, colorless hexagonal crystals; Insoluble in water, but soluble in acids with release of H2S; [Merck Index]
Record name Iron(II) sulfide
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Boiling Point

Deomposes
Record name FERROUS SULFIDE
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Solubility

0.00062 G/100 CC WATER AT 18 °C; INSOL IN NITRIC ACID; SOL IN ACIDS WITH EVOLUTION OF HYDROGEN SULFIDE
Record name FERROUS SULFIDE
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Density

4.75
Record name FERROUS SULFIDE
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Color/Form

Colorless hexagonal crystals when pure; usually gray to brownish-black lumps, rods or granular powder; trimorphic with transition points @ 135 and 325 °C, Dark-brown or black metallic pieces, sticks, or granules

CAS No.

1317-37-9, 12063-27-3, 1317-96-0
Record name Iron sulfide (FeS)
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Record name Iron sulfide (Fe2S3)
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Record name Ferrous sulfide
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Melting Point

1194 °C
Record name FERROUS SULFIDE
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Ferrous Sulfide Research: Foundational Contexts

Overview of Iron Sulfide (B99878) Significance Across Scientific Disciplines

Ferrous sulfide (FeS) and its related iron sulfide compounds are of profound importance across a multitude of scientific fields, from the deep Earth to the origins of life. Their significance stems from their diverse chemical properties, reactivity, and widespread occurrence in both geological and biological systems.

In geochemistry , iron sulfides are fundamental to understanding global biogeochemical cycles. rsc.org They are major players in the sulfur and iron cycles, particularly in anoxic marine sediments where they form through the reaction of dissolved sulfide, produced by sulfate-reducing bacteria, with reactive iron minerals. geologyscience.ruresearchgate.netvliz.be The formation and burial of iron sulfides, especially pyrite (B73398) (FeS₂), have a significant impact on atmospheric oxygen levels over geological timescales. researchgate.net These minerals also act as key indicators of past environmental conditions, with their presence in rock records providing insights into ancient seawater anoxia. data.gov.uk The various forms of iron sulfide, such as mackinawite, greigite, and pyrrhotite (B1172379), each offer clues about the specific geochemical conditions of their formation. nih.gov

In the realm of biochemistry , the significance of iron-sulfur clusters ([Fe-S]) is paramount. These clusters are ancient and ubiquitous prosthetic groups found in a vast array of proteins and enzymes. nih.govwikipedia.org They are critically involved in fundamental life processes, including:

Electron Transport: Iron-sulfur clusters are essential components of the mitochondrial and chloroplast electron transport chains, facilitating the flow of electrons in cellular respiration and photosynthesis. wikipedia.orgnih.govoup.com

Enzyme Catalysis: They act as catalytic centers in numerous enzymes, such as aconitase in the citric acid cycle, and are involved in Lewis acid reactions. wikipedia.orgnih.gov

Gene Regulation: Iron-sulfur proteins play a regulatory role, sensing levels of iron and oxygen to control gene expression. nih.govnih.gov

DNA Metabolism: They are crucial for DNA replication and repair, with roles in enzymes like DNA polymerases and helicases. nih.govfrontiersin.org

In materials science , iron sulfides are emerging as promising materials for various technological applications, largely due to their unique electronic and electrochemical properties. nih.govresearchgate.net Their applications include:

Energy Storage: Iron sulfides are being investigated as high-capacity electrode materials for batteries, including lithium-ion and sodium-ion batteries. nih.govccspublishing.org.cn

Electrocatalysis: They show potential as cost-effective and earth-abundant electrocatalysts for water splitting to produce hydrogen, a clean fuel. nih.govresearchgate.netacs.org The various phases, such as pyrite and greigite, are being explored for their catalytic activity in the hydrogen evolution reaction (HER). acs.org

The study of prebiotic chemistry and the origin of life has been profoundly influenced by the "iron-sulfur world" hypothesis. rsc.orgwikipedia.orgfiveable.me This theory posits that early life may have originated on the surfaces of iron sulfide minerals, likely near hydrothermal vents. rsc.orgoup.com These mineral surfaces could have acted as catalysts for the synthesis of simple organic molecules from inorganic precursors, forming the basis for the first metabolic pathways. wikipedia.orgoup.com This hypothesis provides a compelling alternative to the "prebiotic soup" theory, suggesting a more localized and energy-rich environment for the dawn of life. brainly.com

Historical Trajectories in Iron Sulfide Investigations

The scientific journey to understand this compound is intertwined with the history of mineralogy, meteoritics, and the quest to unravel the origins of life. Early observations of iron sulfide minerals laid the groundwork for our current multifaceted understanding.

One of the earliest significant milestones was the identification of troilite , the stoichiometric FeS endmember of the pyrrhotite group. wikipedia.org In 1766, a meteorite fell in Albareto, Italy, and was studied by Domenico Troili, who described inclusions of an iron sulfide mineral. wikipedia.org For a long time, this mineral was mistaken for pyrite. It wasn't until 1862 that German mineralogist Gustav Rose correctly identified it as a distinct compound with a 1:1 iron-to-sulfur ratio and named it troilite in honor of Troili. wikipedia.org Troilite is relatively rare on Earth but is a common mineral in meteorites, as well as on the Moon and likely Mars, making it a key subject in planetary science. wikipedia.orgmineral-forum.com

The study of pyrrhotite (Fe(1-x)S), the non-stoichiometric and more common terrestrial form of this compound, has also been crucial. wikipedia.orgbritannica.com The name "pyrrhotite" is derived from the Greek word pyrrhos, meaning "flame-colored." wikipedia.org Investigations into pyrrhotite revealed its complex nature, with a variable iron content leading to different crystal structures and magnetic properties. wikipedia.orgyoutube.com The relationship between troilite and pyrrhotite, with the latter being an iron-deficient version of the former, was a key development in understanding the solid-state chemistry of these minerals.

A paradigm shift in the perception of iron sulfides occurred with the formulation of the iron-sulfur world hypothesis by the German chemist and patent lawyer Günter Wächtershäuser between 1988 and 1992. wikipedia.orgoup.com Encouraged by the philosopher Karl Popper, Wächtershäuser proposed that life did not begin in a dilute "prebiotic soup," but rather on the mineral surfaces of iron sulfides in the energy-rich environment of hydrothermal vents. rsc.orgwikipedia.org This "metabolism-first" approach suggested that the catalytic properties of minerals like pyrite and pyrrhotite could have driven the fixation of carbon and the formation of the first biomolecules, creating self-sustaining reaction networks that were the precursors to cellular life. oup.comnih.gov Wächtershäuser's theory provided a new framework for origin-of-life research, highlighting the potential for mineral surfaces to act as the cradle of life and sparking extensive experimental work to test its plausibility. researchgate.net

Data Tables

Table 1: Common Iron Sulfide Minerals and Their Properties

Mineral NameChemical FormulaCrystal SystemKey Characteristics
Troilite FeSHexagonalStoichiometric, non-magnetic, common in meteorites. wikipedia.orgbritannica.com
Pyrrhotite Fe(1-x)S (x=0 to 0.2)Monoclinic, HexagonalNon-stoichiometric, weakly magnetic, common terrestrial iron sulfide. wikipedia.org
Pyrite FeS₂Cubic"Fool's Gold," most common sulfide mineral, very stable. geochemsoc.org
Marcasite FeS₂OrthorhombicA polymorph of pyrite, less stable. nih.gov
Mackinawite FeSTetragonalMetastable, often the first iron sulfide to precipitate in anoxic environments. nih.govgeochemsoc.org
Greigite Fe₃S₄CubicMetastable, ferrimagnetic, an intermediate in pyrite formation. nih.gov

Table 2: Timeline of Key Developments in this compound Research

Year/PeriodDevelopmentSignificance
1766 Domenico Troili describes iron sulfide inclusions in the Albareto meteorite. wikipedia.orgFirst documented observation of what would later be named troilite.
1862 Gustav Rose identifies and names troilite (FeS). wikipedia.orgEstablished troilite as a distinct mineral from pyrite.
Early 20th Century Recognition of pyrrhotite (Fe(1-x)S) as a non-stoichiometric compound. wikipedia.orgAdvanced the understanding of the complex chemistry of iron sulfides.
1960s Discovery of iron-sulfur clusters in proteins like ferredoxin. frontiersin.orgRevealed the fundamental role of iron-sulfur structures in biological processes.
1988-1992 Günter Wächtershäuser proposes the "iron-sulfur world" hypothesis. wikipedia.orgProvided a new and influential theory for the origin of life centered on the catalytic properties of iron sulfide minerals.

Ferrous Sulfide Synthesis Methodologies and Control of Morphology

Chemical Precipitation and Hydrothermal Synthesis Pathways

Chemical precipitation is a common and straightforward method for producing iron sulfides, particularly mackinawite (the tetragonal form of FeS), at or near ambient temperatures. This approach typically involves the reaction of a soluble ferrous iron salt with a sulfide (B99878) source in an anoxic aqueous solution. nih.gov The reaction leads to the rapid precipitation of iron sulfide due to its very low solubility. geologyscience.ru Common iron precursors include ferrous chloride (FeCl₂) and ferrous sulfate (B86663) (FeSO₄·7H₂O), while sodium sulfide (Na₂S) is a frequently used sulfur source. nih.govfrontiersin.org The process is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of ferrous ions. nih.govgeologyscience.ru

Hydrothermal and solvothermal synthesis represent a versatile alternative, employing elevated temperatures and pressures to crystallize iron sulfide phases from solution. mdpi.com These methods offer greater control over the final product's crystallinity, phase, and morphology. nih.gov A typical hydrothermal synthesis involves heating a precursor mixture in a sealed vessel, often a Teflon-lined stainless-steel autoclave. nih.govaip.org Common reactants include iron salts (e.g., FeCl₃·6H₂O), a sulfur source (e.g., thiourea (B124793), sodium thiosulfate), and a solvent, which can be water (hydrothermal) or an organic liquid like ethylene glycol (solvothermal). nih.govaip.orgacs.org The reaction temperature, time, precursor ratio, and the presence of additives are critical parameters that dictate the characteristics of the resulting iron sulfide material. acs.org For instance, thermal decomposition is a frequently used hydrothermal reaction for producing iron sulfide. nih.gov

Method Typical Iron Source Typical Sulfur Source Solvent Temperature Key Characteristics
Chemical PrecipitationFerrous chloride (FeCl₂), Ferrous sulfate (FeSO₄·7H₂O)Sodium sulfide (Na₂S)WaterAmbientRapid formation of less crystalline mackinawite; requires anoxic conditions.
Hydrothermal/SolvothermalFerric chloride (FeCl₃·6H₂O), Ferrous sulfate (FeSO₄·7H₂O)Thiourea, Sodium thiosulfate (Na₂S₂O₃), Elemental SulfurWater, Ethylene Glycol120-220°CYields more crystalline products; allows for phase and morphology control. nih.govacs.org

Controlled Synthesis of Specific Iron Sulfide Phases

The iron-sulfur system is complex, featuring several stable and metastable phases, including mackinawite (FeS), greigite (Fe₃S₄), and pyrite (B73398) (FeS₂). nih.gov Controlling the synthesis to yield a specific, pure phase is a significant challenge that depends critically on reaction conditions.

Mackinawite is generally recognized as the initial iron sulfide phase that precipitates from the reaction of aqueous ferrous iron and sulfide at low temperatures. nih.govarizona.edu Its formation is rapid, and it is often nanocrystalline or poorly crystalline upon initial precipitation. nih.govresearchgate.net Synthesis is typically achieved by mixing solutions of a ferrous salt and a sulfide salt at ambient temperature under strictly anoxic conditions. geologyscience.ru Another reported method involves the reaction of a sulfide solution with metallic iron in an acetate buffer, which provides a reducing environment through the evolution of hydrogen gas. arizona.edu While it is the kinetically favored product at low temperatures, mackinawite is metastable and can transform into more stable iron sulfide phases upon aging or heating. researchgate.net

Greigite, an inverse spinel-structured ferrimagnetic mineral, is a metastable intermediate in the iron sulfide system. nih.govaip.org Its synthesis often involves the transformation from a precursor phase like mackinawite. researchgate.netresearchgate.net Hydrothermal methods are particularly effective for preparing greigite. A common approach involves reacting ferric chloride (FeCl₃·6H₂O) and thiourea in a mixed solvent of ethylene glycol and water at temperatures around 180°C for 12 to 18 hours. nih.govaip.orgaip.org The reaction time is a crucial parameter; studies have shown that increasing the synthesis time up to 18 hours can increase the yield of the greigite phase relative to impurity phases like pyrite. aip.org Some syntheses also report the use of hydrogen peroxide (H₂O₂) as a reagent in the hydrothermal process to facilitate the formation of the mixed-valence (Fe²⁺/Fe³⁺) greigite structure. nih.gov

Pyrite is the most thermodynamically stable iron sulfide mineral. Its synthesis generally requires more forcing conditions, such as higher temperatures or longer reaction times, compared to mackinawite or greigite. acs.org Hydrothermal synthesis is a widely used method for producing crystalline pyrite. acs.orgresearchgate.net Key factors influencing pyrite formation are the Fe:S molar ratio, temperature, and reaction time. acs.org For example, using iron sulfate and sodium thiosulfate in a 1:4 molar ratio at 180°C can yield phase-pure pyrite. acs.org The formation can proceed through the transformation of less stable precursors. iphy.ac.cn The mechanism can involve the initial formation of marcasite (a polymorph of FeS₂) which then merges into the more stable pyrite phase. iphy.ac.cn Alternatively, some pathways suggest that pyrite can form directly without an FeS intermediate, particularly when using specific sulfur precursors like diallyl disulfide in a colloidal synthesis. acs.org

Phase Formula Synthesis Method Typical Precursors Key Conditions
MackinawiteFeSChemical PrecipitationFeCl₂, Na₂SAmbient Temperature, Anoxic
GreigiteFe₃S₄HydrothermalFeCl₃·6H₂O, Thiourea180°C, 12-18 hours, Ethylene Glycol/Water solvent. nih.govaip.org
PyriteFeS₂HydrothermalFeSO₄·7H₂O, Na₂S₂O₃180-200°C, High S:Fe ratio (e.g., 4:1). acs.org

Nanoscale Iron Sulfide Materials Synthesis Approaches

The synthesis of iron sulfide nanomaterials has garnered significant interest due to their unique size-dependent properties. actascientific.com Controlling the morphology and size distribution is paramount for their application in various fields.

The morphology (e.g., nanoparticles, nanosheets, nanoplates, microspheres) and size of iron sulfide nanocrystals can be controlled by carefully manipulating synthesis parameters. frontiersin.orgmdpi.com The hydrothermal method, in particular, allows for significant control over the final product's physical characteristics. mdpi.com

A primary strategy for controlling nanoparticle growth is the use of surfactants and capping agents. frontiersin.orgmdpi.com These molecules adsorb to the surface of the growing nanocrystals, preventing aggregation and influencing the final morphology. mdpi.com Polyvinylpyrrolidone (PVP) is a commonly used polymer stabilizer that can prevent excessive growth and aggregation of nanoparticles during hydrothermal synthesis. nih.govaip.orgrsc.org Other surfactants, such as cetyltrimethylammonium bromide (CTAB), can form micelles that act as templates, directing the growth of the inorganic material and affecting its shape and size. mdpi.comnih.gov For example, highly crystalline FeS nanosheets have been synthesized via surfactant-assisted hydrothermal methods, where control over the final product's size, shape, and thickness was achieved by varying the amounts of the iron source and the surfactant. mdpi.com The choice of sulfur precursor and solvent can also have a profound impact on the resulting nanoparticle morphology. researchgate.net

Additive/Parameter Role/Effect Resulting Morphologies
Polyvinylpyrrolidone (PVP)Capping agent, stabilizerPrevents aggregation, promotes uniform microstructure. aip.orgrsc.org
Cetyltrimethylammonium bromide (CTAB)Surfactant, templateCan direct growth to form specific shapes. mdpi.comnih.gov
Reaction TimeControls crystal growth and phase transformationCan lead to evolution from microspherulites to larger aggregates. acs.org
Precursor ConcentrationInfluences nucleation and growth ratesCan control size, shape, and thickness of nanosheets. mdpi.com

Single-Source Precursor Decomposition Routes

The single-source precursor (SSP) approach offers a powerful method for synthesizing iron sulfide nanostructures with well-defined characteristics. In this method, a single compound containing both iron and sulfur atoms is thermally decomposed, often in the presence of capping agents or solvents, to yield the desired iron sulfide phase. This route provides excellent control over stoichiometry and morphology because the constituent elements are already linked in the precursor molecule.

A variety of organometallic and coordination complexes have been employed as SSPs. These include iron dithiocarbamates, xanthates, thiobiurets, and carbonyl complexes. researchgate.netresearchgate.net The choice of precursor, solvent, and reaction temperature significantly impacts the final product's phase (e.g., greigite, pyrrhotite) and shape (e.g., nanoparticles, nanoribbons, nanosheets). researchgate.netresearchgate.net

For instance, the thermolysis of tris(diethyldithiocarbamato)iron(III), [Fe(S₂CNEt₂)₃], in oleylamine can produce greigite (Fe₃S₄) nanosheets. researchgate.net Similarly, FeS nanoparticles have been prepared by the solvothermal decomposition of the sulfur-bridged binuclear iron carbonyl complex, Fe₂S₂(CO)₆, at 230 °C in the presence of octylamine. mdpi.com The thermal decomposition of iron(III) dithiocarbamato complexes with varying alkyl groups has been shown to yield different iron sulfide phases, including greigite and pyrrhotite (B1172379), depending on the thermolysis temperature. researchgate.net The morphology of the resulting nanocrystals is strongly influenced by the reaction conditions and the specific precursor used. researchgate.net

Single-Source PrecursorReaction ConditionsResulting Iron Sulfide Phase(s)MorphologyReference
[Fe(S₂CNEt₂)₃] (Tris(diethyldithiocarbamato)iron(III))Thermolysis in oleylamine at 280 °CGreigite (Fe₃S₄)Nanosheets researchgate.net
Fe₂S₂(CO)₆Solvothermal decomposition in octylamine at 230 °CFeSNanoparticles mdpi.com
[Fe(S₂CN(Hex)₂)₃] (Tris(dihexyldithiocarbamato)iron(III))Thermolysis in oleylamine at 170 °CPure Greigite (Fe₃S₄)Nanocrystals researchgate.net
[Fe(S₂CN(Hex)₂)₃] (Tris(dihexyldithiocarbamato)iron(III))Thermolysis in oleylamine at higher temperaturesMixture of Greigite and PyrrhotiteNanocrystals researchgate.net
Fe(Ddtc)₂ (Phen) (bis(diethyldithiocarbamato)iron(II):1,10-phenanthroline)Thermolysis in oleic acid/oleylamine/1-octadecenePyrrhotiteNanostructures researchgate.net

Multi-Component Iron Sulfide Synthesis Techniques

To enhance the intrinsic properties of iron sulfides for specific applications, researchers have developed methods to create multi-component materials. These materials incorporate other elements or compounds, leading to synergistic effects that improve electrochemical and catalytic performance. frontiersin.org

Multi-component iron sulfides can be synthesized by introducing other metal ions into the reaction mixture. An improved hydrothermal method, for example, has been used to create a FeCo₂S₄–CN composite. This was achieved by first preparing a Fe-Co precursor from Ferrous chloride (FeCl₂), Cobalt(II) nitrate (B79036) (Co(NO₃)₂), Ammonium fluoride (NH₄F), and graphitic carbon nitride (g-C₃N₄), followed by a hydrothermal reaction with thionoacetamide. frontiersin.org The resulting material benefits from the synergistic effect between the different metal ions.

Composites of ferrous sulfide and carbon materials are another important class of multi-component systems. These hybrids are known to reduce the aggregation of FeS particles, thereby enhancing their catalytic activity. frontiersin.org Common synthesis strategies include:

Mixing carbon materials with a ferrous salt and a sulfide source, followed by a reaction at high temperature under hypoxic conditions. frontiersin.org

Loading an iron salt onto a carbon material first, followed by a sulfidation process. frontiersin.org

Combining pre-synthesized iron sulfide with carbon materials using a hydrothermal method or through mechanical ball-milling. frontiersin.org

Mineralogical and Structural Investigations of Iron Sulfide Phases

Phase Transformations and Interconversion Dynamics

Iron sulfides undergo several key transformations, with mackinawite often acting as a precursor to more stable forms like greigite and ultimately pyrite (B73398). geologyscience.ru These transformations are not simple compositional changes but involve significant structural rearrangements.

The transformation from mackinawite (FeS) to greigite (Fe₃S₄) is a significant step in the pyritization pathway. This process can occur through a solid-state mechanism, particularly under anhydrous or low-water conditions. rsc.org This transition involves the partial oxidation of Fe(II) to Fe(III) and a rearrangement of the iron atoms within a relatively stable sulfur sublattice. sci-hub.se The structural relationship between the two minerals supports a topotactic transformation, where the crystallographic orientation of the product (greigite) is determined by the reactant (mackinawite). rsc.orggeoscienceworld.org Specifically, the (001) plane of mackinawite is parallel to the (001) plane of greigite, and the wikipedia.org direction of mackinawite aligns with the wikipedia.org direction of greigite. sci-hub.segeoscienceworld.org This transformation is driven by the oxidation of some Fe²⁺ in mackinawite, which leads to the rearrangement of iron ions to form the inverse spinel structure of greigite. geologyscience.rusci-hub.se

In aqueous environments, the transformation can also proceed via dissolution and reprecipitation processes, which are sensitive to the surrounding solution chemistry. rsc.org The kinetics of the mackinawite to greigite transformation have been observed to follow a zero-order rate law, which is indicative of a solid-state mechanism. geologyscience.rumindat.org This transformation has been observed to occur rapidly at temperatures above 373 K (100 °C). geoscienceworld.org

Greigite is a recognized intermediate in the formation of pyrite (FeS₂). geologyscience.rumindat.org The transformation of greigite to pyrite is a crucial step in diagenetic processes in sediments. This conversion can proceed through different pathways, including the polysulfide pathway, which is considered more efficient than the H₂S pathway under certain conditions. researchgate.net The polysulfide pathway involves the reaction of greigite with polysulfides (Sₙ²⁻).

Studies have demonstrated that this transformation also follows a zero-order rate law, suggesting a solid-state mechanism. geologyscience.rumindat.org The morphology of the resulting pyrite crystals often supports the idea of oriented aggregation of greigite nanoparticles. geologyscience.rumindat.orgresearchgate.net The presence of excess sulfur is a key factor driving the transformation from greigite to the more sulfur-rich and stable pyrite. nih.gov Without sufficient sulfur, greigite can persist as a stable phase. nih.gov

The stability and transformation of iron sulfide (B99878) phases are heavily influenced by environmental conditions such as temperature, pH, and the chemical composition of the surrounding medium. wikipedia.org Mackinawite, for instance, is a metastable mineral that tends to form first in anoxic environments and can persist for extended periods under reducing conditions at low temperatures. cambridge.orgresearchgate.net Its transformation to more stable phases like greigite and pyrite is often kinetically controlled. geoscienceworld.org

Temperature is a significant factor, with the transformation of mackinawite to greigite being observed at temperatures above 125°C in hydrothermal experiments. geologyscience.ru The pH of the environment also plays a role; for example, lower pH can promote the transformation of mackinawite to greigite. scielo.br The presence of oxidants, such as dissolved oxygen or even water, can facilitate the oxidation of Fe(II) required for the mackinawite to greigite transition. sci-hub.se Furthermore, the availability of sulfur species is critical for the formation of the more sulfur-rich phases. In sulfur-limited environments, greigite may be preserved, whereas an excess of sulfur promotes its conversion to pyrite. nih.gov

Crystallography and Electronic Structure Analysis

The distinct properties of iron sulfide phases are rooted in their unique crystal structures and electronic configurations. Mackinawite, greigite, and pyrite each exhibit different crystallographic systems, which in turn dictate their physical and chemical behaviors.

Mackinawite possesses a tetragonal layered structure, with iron atoms in tetrahedral coordination with sulfur. cambridge.orgresearchgate.net Greigite has a cubic inverse spinel structure, where iron cations occupy both tetrahedral and octahedral sites. mindat.orgwikipedia.org Pyrite crystallizes in a cubic system with a structure where Fe atoms are octahedrally coordinated by disulfide (S₂²⁻) units. researchgate.netatomic-scale-physics.de

The electronic structure of these minerals determines their conductivity and magnetic properties. Greigite is a ferrimagnetic mixed-valence compound, featuring both Fe(II) and Fe(III) centers, and is considered a half-metal. mindat.orgrsc.org Pyrite is a semiconductor with a band gap that makes it suitable for applications in photovoltaics. researchgate.net The electronic properties of mackinawite have been a subject of some debate, but it is generally considered to be metallic due to short Fe-Fe distances within its layers. researchgate.net

MineralChemical FormulaCrystal SystemSpace GroupLattice Parameters (Å)
MackinawiteFeSTetragonalP4/nmma = 3.6735, c = 5.0328 scielo.br
GreigiteFe₃S₄CubicFd3ma = 9.876 geoscienceworld.orgmindat.org
PyriteFeS₂CubicPa3a = 5.417 researchgate.netcore.ac.uk

Analysis of Surface Structures and Reactive Site Characterization

The surface of iron sulfide minerals is where reactions with the surrounding environment occur, making the characterization of their surface structures and reactive sites crucial for understanding their geochemical roles.

The surfaces of mackinawite are complex, with studies suggesting the presence of both Fe(II) and Fe(III) species, as well as monosulfide, polysulfides, and elemental sulfur on the surface. geologyscience.ru The most stable surface of mackinawite is the {001} facet. researchgate.net Reactive sites on the mackinawite surface are thought to be mono- and tri-coordinated sulfur sites. researchgate.net The point of zero charge (PZC) of mackinawite is around pH 7.5, meaning its surface is positively charged at lower pH and negatively charged at higher pH, which influences its interaction with ions in solution. acs.org

For pyrite, the {100} surface is the most stable. nih.gov The surface reactivity of pyrite is central to processes like acid mine drainage. acs.org Reactive sites on pyrite surfaces can include sulfur vacancies and different crystallographic planes which exhibit varying reactivity. nih.gov The oxidation of pyrite often begins at these reactive sites, involving the breaking of Fe-S bonds.

The surface of greigite can also undergo significant changes, especially under electrochemical conditions where iron-sulfur linkages can be replaced by iron-oxygen units. scielo.br The stability of the greigite surface is, therefore, highly dependent on the redox potential and pH of the environment. scielo.br

MineralMost Stable SurfaceKey Surface FeaturesPrimary Reactive Sites
Mackinawite{001} researchgate.netLayered structure, presence of Fe(II) and Fe(III), various sulfur species. geologyscience.ruMono- and tri-coordinated sulfur sites. researchgate.net
Greigite(001)Spinel structure with both tetrahedral and octahedral Fe sites exposed.Surface Fe and S atoms susceptible to oxidation and replacement. scielo.br
Pyrite{100} nih.govCubic structure, can exhibit striations and sulfur vacancies. nih.govSulfur vacancies, step edges, and different crystal facets. nih.gov

Geochemical and Environmental Transformations of Ferrous Sulfide

Role in Global Biogeochemical Cycling

The cycling of iron and sulfur through the Earth's systems is intricately linked, and ferrous sulfide (B99878) is a central compound in this relationship. Its transformations have significant knock-on effects on the cycles of other key elements, notably carbon and oxygen.

The biogeochemical cycles of iron (Fe) and sulfur (S) are closely intertwined, largely due to the chemical affinity between the two elements. frontiersin.org Ferrous sulfide minerals are a primary product of these interactions, particularly in anoxic (oxygen-deficient) environments. The formation of FeS is a critical step in both cycles.

In the sulfur cycle, sulfate-reducing prokaryotes (SRPs) play a pivotal role. frontiersin.org These microorganisms utilize sulfate (B86663) (SO₄²⁻) as an electron acceptor during the decomposition of organic matter, producing hydrogen sulfide (H₂S). wikipedia.orglibretexts.org This biogenic sulfide is highly reactive and readily combines with dissolved ferrous iron (Fe²⁺), which is abundant in anoxic waters, to precipitate as iron sulfide. wikipedia.org This process effectively removes both sulfur and iron from the water column, sequestering them into the sediment as a solid mineral phase. wikipedia.org

The iron cycle is also heavily influenced by these interactions. Iron is a vital micronutrient for almost all life forms, but its bioavailability can be limited. wikipedia.org In anoxic environments, Fe(II) can be used by certain photosynthetic bacteria (purple and green sulfur bacteria) as an electron donor. wikipedia.org However, the reaction with sulfide to form iron sulfide is a major sink for dissolved iron, controlling its availability. wikipedia.org The burial of iron sulfides, particularly pyrite (B73398) (FeS₂), which forms from the transformation of initial FeS precipitates, has controlled the redox state of Earth's surface environments throughout geological history. frontiersin.org

The interaction is not a one-way street. Under certain conditions, iron minerals can also oxidize sulfide. For instance, the reduction of Fe(III) oxides by sulfide can release Fe(II), which then becomes available to react with more sulfide to form FeS. acs.org This dynamic interplay highlights the coupled nature of the iron and sulfur cycles, with this compound acting as a key intermediate.

The formation and transformation of this compound have profound implications for the global carbon and oxygen cycles. The process of microbial sulfate reduction, which is the primary driver of sulfide production for FeS formation in many environments, is a form of anaerobic respiration where organic matter is the electron donor. frontiersin.orglibretexts.org Therefore, the formation of iron sulfide is directly linked to the remineralization of organic carbon, playing a significant role in the carbon cycle in anoxic sediments. frontiersin.org

Recent research has also highlighted the catalytic properties of iron sulfides in reducing carbon dioxide (CO₂). astrobiology.comtechnologynetworks.com In laboratory experiments simulating conditions around hydrothermal vents, iron sulfide has been shown to catalyze the reduction of CO₂ into organic molecules, including thiols. astrobiology.comnih.gov This suggests a potential abiotic pathway for carbon fixation, linking the iron and sulfur cycles directly to the carbon cycle in a way that may have been crucial for the origin of life. technologynetworks.comnih.gov

Formation and Diagenesis in Sedimentary Environments

Diagenesis refers to the physical and chemical changes that occur in sediments after their initial deposition and before the onset of metamorphism. wikipedia.org The formation of this compound is a hallmark of early diagenesis in many sedimentary environments, particularly those rich in organic matter.

Iron is typically delivered to sedimentary basins as iron hydroxide (B78521) coatings on particles or within silicate (B1173343) minerals. geoscienceworld.org In marine settings, once these sediments are buried, the decomposition of co-deposited organic matter by microbes quickly consumes any available oxygen, leading to anoxic pore waters. geoscienceworld.org In these anoxic conditions, detrital iron hydroxides (Fe(III)) are reduced to soluble ferrous iron (Fe²⁺). geoscienceworld.org

Simultaneously, microbial sulfate reduction produces hydrogen sulfide in these anoxic pore waters. oup.com The meeting of dissolved Fe²⁺ and H₂S leads to the precipitation of iron monosulfide minerals, often initially as amorphous FeS or mackinawite. uol.de These initial precipitates are often observed as black colorations in the sediment. oup.comresearchgate.net

With time and further burial, these initial iron monosulfides undergo further diagenetic transformation. They can react with additional sulfur species (like polysulfides) to form the more stable iron disulfide, pyrite (FeS₂). libretexts.org The formation of pyrite is a key diagenetic process that preserves a record of past biogeochemical conditions. frontiersin.org In some cases, under slightly oxidizing conditions, mackinawite can transform into greigite (Fe₃S₄) before potentially converting to pyrite. uol.de

However, the formation of iron sulfides is not guaranteed in all reducing environments. In freshwater-dominated settings where sulfate is limited, iron-bearing carbonates like siderite (FeCO₃) may form instead of sulfides. geoscienceworld.org

Interactions in Aquatic Systems

In aquatic systems, this compound plays a dynamic role, influencing water chemistry and the bioavailability of various substances. Its interactions are particularly important in environments where anoxic and oxic waters meet, such as in stratified lakes, estuaries, and wetlands.

One of the most significant roles of this compound formation in aquatic systems is the detoxification of hydrogen sulfide. nih.govresearchgate.net Hydrogen sulfide is toxic to many aquatic organisms. The precipitation of dissolved sulfide with ferrous iron to form solid FeS effectively removes the toxic sulfide from the water column, immobilizing it in the sediment. nih.govresearchgate.net This process can create a buffer against sulfide toxicity, particularly in environments receiving high inputs of sulfate. researchgate.net

The processes governing FeS formation and transformation are complex. The reaction between iron and sulfur is fundamentally a redox process at the aqueous-solid interface. acs.org For instance, when Fe(III) oxides are sulfidized, the sulfide acts as a reductant, reducing the Fe(III) to Fe(II), which can then precipitate with more sulfide to form FeS. acs.org

The environmental weathering of iron sulfides, for example upon exposure to oxygen during the resuspension of sediments, leads to their oxidation. eurekaselect.comacs.org This oxidation can release the sequestered iron and sulfur back into the water column, and importantly, can also release any trace metals that were incorporated into the sulfide minerals. acs.orgdtic.mil This process can lead to the formation of secondary iron oxyhydroxides, which in turn can affect the reactivity of the remaining sulfides. eurekaselect.com

The table below summarizes key interactions of this compound in different aquatic environments.

Interactive Data Table: this compound Interactions in Aquatic Systems
EnvironmentKey ProcessDominant Iron Sulfide Phase(s)Significance
Anoxic SedimentsMicrobial Sulfate Reduction & PrecipitationAmorphous FeS, Mackinawite, Greigite, PyriteSequestration of iron and sulfur; Detoxification of H₂S; Burial of organic carbon.
Stratified Water ColumnsRedoxcline ReactionsFeSControl on nutrient and metal cycling between anoxic deep waters and oxic surface waters.
WetlandsTidal Fluctuations & Redox OscillationsMackinawite, Greigite, Elemental SulfurBuffering against sulfide toxicity; Influence on soil acidity and contaminant mobility. uol.de
Hydrothermal VentsGeochemical PrecipitationFeS, GreigitePotential catalysis of prebiotic organic synthesis; Support for chemosynthetic ecosystems. astrobiology.comrsc.org

Implications for Planetary Sciences and Astrobiology

The study of this compound extends beyond terrestrial environments, with significant implications for planetary science and the search for life elsewhere, or astrobiology. Iron and sulfur are abundant elements throughout the solar system, making iron sulfides a common mineral phase on other planetary bodies. researchgate.net

The presence and characteristics of iron sulfides on planets like Mars and on asteroids provide clues about their geological history and past environments. For example, the space weathering of troilite (FeS) on the asteroid Itokawa and on the Moon has been observed to cause a loss of sulfur and the formation of metallic iron whiskers. researchgate.net On Mars, the identification of various iron sulfate minerals points to a history of water and thermal activity. seti.org The detection of iron sulfides in planetary nebulae also suggests they are a component of the dust from which solar systems form. aanda.orgresearchgate.net

The "iron-sulfur world" hypothesis posits that the catalytic properties of iron sulfide minerals played a critical role in the origin of life. This theory suggests that the continuous precipitation of iron sulfides in hydrothermal vent systems on the early Earth could have created compartments and provided the energy and surfaces necessary for the first metabolic reactions. wikipedia.orgastrobiology.com

Recent studies have focused on terrestrial hot springs as another potential analog environment for the origin of life. astrobiology.comtechnologynetworks.com Research has shown that iron sulfides can catalyze the reduction of gaseous CO₂ into prebiotic organic molecules under conditions mimicking these hot springs (temperatures of 80–120 °C and atmospheric pressure). astrobiology.com The catalytic activity was even enhanced by the presence of manganese and simulated sunlight, suggesting these environments could have been potent crucibles for prebiotic chemistry. astrobiology.comtechnologynetworks.com

These findings are crucial for astrobiology as they expand the range of potential environments where life could originate. The search for extraterrestrial life can be guided by looking for the mineralogical and chemical signatures of these iron sulfide-driven processes. astrobiology.comtechnologynetworks.com For example, the interaction between iron sulfide minerals and organic compounds can create unique aggregates that might preserve biosignatures, helping to distinguish between biotic and abiotic origins on other planets like Mars. nih.gov

The table below presents findings from research on iron sulfide catalysis in prebiotic analog environments.

Interactive Data Table: Research on Prebiotic Catalysis by Iron Sulfides
Study FocusEnvironment SimulatedKey FindingsImplication for Astrobiology
CO₂ Reduction nih.govAnaerobic aqueous environmentFeS, in the presence of H₂S and CO₂, produced organic sulfur compounds (thiols).Provides a potential pathway for abiotic organic synthesis on early Earth.
Prebiotic Carbon Fixation astrobiology.comtechnologynetworks.comTerrestrial Hot SpringsIron sulfides catalyzed the reduction of gaseous CO₂ into organic molecules, enhanced by manganese and light.Supports terrestrial hot springs as a plausible setting for the origin of life.
Bio-inspired CO₂ Conversion rsc.orgHydrothermal VentsThe iron sulfide mineral greigite (Fe₃S₄) promoted the formation of small organic molecules from CO₂ at room temperature.Demonstrates the potential for iron sulfides to act as catalysts for prebiotic chemistry under mild conditions.
Biosignature Preservation nih.govSimulated Prebiotic vs. BioticFe-S minerals show a strong affinity for organic matter, with distinct morphologies and carbon distributions between abiotic and biotic formation.Offers potential criteria to distinguish between signs of life and non-biological chemistry on Mars.

Role in Prebiotic Chemistry and Origin of Life Hypotheses

This compound (FeS) and its related minerals are central to some of the most prominent hypotheses regarding the origin of life on Earth. Their unique catalytic properties and abundance in early terrestrial environments, such as hydrothermal systems, position them as key players in the transition from simple inorganic molecules to the complex organic chemistry required for life.

The "iron-sulfur world" theory, proposed by Günter Wächtershäuser, posits that life did not begin in a "prebiotic soup" but rather on the surface of iron sulfide minerals. wikipedia.orgrsc.orgoup.com This hypothesis suggests that the initial energy source for life was not sunlight but chemical energy derived from redox reactions on mineral surfaces. pnas.org Specifically, the exergonic reaction of this compound (FeS) with hydrogen sulfide (H₂S) to form pyrite (FeS₂) and hydrogen (H₂) is proposed to have provided the necessary energy to drive the synthesis of the first organic molecules. wikipedia.orgpnas.orgnih.gov This concept frames the first life forms as "pioneer organisms" with a composite structure, featuring an inorganic mineral base for catalysis and an organic superstructure that grew through surface-bound chemical reactions, or a "surface metabolism". wikipedia.orgnih.gov

Catalytic Synthesis of Organic Molecules

Research has demonstrated that iron sulfide minerals can catalyze the formation of a variety of crucial organic molecules from simple inorganic precursors under conditions mimicking those of early Earth. oup.comtechnologynetworks.comspacedaily.comtransitsearch.orgcas.cn These minerals are functionally analogous to the cofactors found in modern metabolic enzymes, suggesting they could have formed a basis for prebiotic carbon fixation. technologynetworks.comtransitsearch.orguniversemagazine.comastrobiology.com

Key synthetic reactions demonstrated to be catalyzed by iron sulfides include:

Carbon Fixation: Iron sulfides can catalyze the reduction of carbon dioxide (CO₂) and the carbonylation of other small molecules. technologynetworks.comnih.gov In experiments simulating terrestrial hot springs (80–120 °C), nanoscale iron sulfides have been shown to catalyze the hydrogen-driven reduction of CO₂ to methanol (B129727). technologynetworks.comtransitsearch.orgcas.cnuniversemagazine.com This process is believed to proceed via a reverse water-gas shift (RWGS) pathway, where CO₂ is first reduced to carbon monoxide (CO), which is then hydrogenated to form methanol. technologynetworks.comspacedaily.comuniversemagazine.com

Formation of Amino Acids and Peptides: Experiments have shown that pyruvic acid can react with ammonia (B1221849) in the presence of this compound and hydrogen sulfide to generate the amino acid alanine. wikipedia.org Furthermore, under conditions relevant to hydrothermal settings (100°C, anaerobic), coprecipitated nickel-iron sulfides ((Ni,Fe)S) have been used to convert amino acids into peptides using carbon monoxide and hydrogen sulfide. researchgate.net This demonstrates a plausible pathway for the formation of the peptide bonds that link amino acids into proteins.

Synthesis of Thiols and other Organic Sulfur Compounds: The reaction of FeS with H₂S and CO₂ in an anaerobic aqueous environment can produce various organic sulfur compounds, primarily thiols. nih.gov These compounds are significant as they include molecules like methyl mercaptan, which can be formed from CO₂ and FeS/H₂S, and are precursors for other important biomolecules. wikipedia.org

Formation of Metabolic Precursors and Pathways

The catalytic activity of this compound extends to the formation of key intermediates in modern metabolic pathways, lending support to the idea that early life had a chemoautotrophic origin. nih.gov

Pyruvate (B1213749) Synthesis: Pyruvic acid, a central molecule in intermediary metabolism, has been formed experimentally from formic acid at high temperatures (250°C) and pressures in the presence of iron sulfide. harvard.edu Other studies have shown that pyrrhotite (B1172379) can catalyze the synthesis of pyruvate from lactate (B86563) under simulated hydrothermal conditions. nih.gov

Steps of the Reductive Citric Acid Cycle: The iron-sulfur world hypothesis suggests that a primitive version of the reductive citric acid cycle (or reverse Krebs cycle) could have operated on mineral surfaces. wikipedia.org This cycle is fundamental for carbon fixation in some of the most ancient microorganisms. nih.gov Experiments have shown that iron-sulfur minerals can facilitate the formation of key cycle intermediates like oxaloacetate and α-ketoglutarate from simpler precursors. nih.gov The idea is that once such a primitive autocatalytic metabolism was established, it could produce increasingly complex organic compounds and catalytic centers. wikipedia.org

Environmental Settings: Hydrothermal Vents and Terrestrial Hot Springs

Two primary environments have been proposed as the settings for iron-sulfur world chemistry: deep-sea alkaline hydrothermal vents and terrestrial hot springs.

Deep-Sea Hydrothermal Vents: These environments are rich in the necessary precursors, including hydrogen, carbon dioxide, and dissolved iron and sulfide. rsc.orgoup.comuniversemagazine.com The mineral structures within these vents, composed of iron-sulfur minerals like mackinawite and greigite, could have provided vast reactive surfaces for prebiotic synthesis. researchgate.net The natural proton gradients present in alkaline vents are also considered a potential energy source for driving early metabolic reactions. nih.gov

Terrestrial Hot Springs: More recent research has highlighted terrestrial hot springs as another plausible location for the origin of life. technologynetworks.comspacedaily.comtransitsearch.orguniversemagazine.comastrobiology.com These settings offer not only the required chemical ingredients and mineral catalysts but also exposure to sunlight. spacedaily.comuniversemagazine.com Studies have shown that the catalytic activity of manganese-doped iron sulfides in reducing CO₂ is significantly enhanced by ultraviolet and visible light. spacedaily.comastrobiology.com The presence of water vapor in these environments has also been shown to boost catalytic activity. spacedaily.comastrobiology.com

Research on Specific this compound Minerals

Different forms of this compound and related minerals likely played distinct roles in prebiotic chemistry.

Mackinawite (FeS): As a metastable and highly reactive form of this compound, mackinawite is often the first iron sulfide to precipitate in anoxic, sulfide-rich waters. researchgate.netmdpi.com Its surface has a strong ability to adsorb and concentrate organic molecules, such as amino acids and carbohydrates, which could have facilitated polymerization reactions. rsc.org The oxidation of mackinawite to form pyrite is also a potential primordial energy source. rsc.org

Pyrrhotite (Fe₁₋ₓS): This common iron sulfide mineral has been shown to catalyze the synthesis of pyruvate from lactate and can promote the reductive carboxylation of thioacetate (B1230152) esters to form pyruvate. nih.gov The formation of pyrite from pyrrhotite in the presence of sulfide is an exergonic reaction that could have provided the reducing power for early carbon fixation. nih.gov

Pyrite (FeS₂): As the most thermodynamically stable iron sulfide, pyrite is the end product of many transformations. pnas.org The energy released during its formation is central to the iron-sulfur world theory. pnas.orgnih.gov Beyond its role in energy metabolism, recent studies have shown that the chiral surfaces of natural pyrite can photocatalytically produce an excess of D-amino acids from α-keto acids, suggesting a possible mechanism for the origin of biological homochirality. astrobiology.com

Research Findings on this compound in Prebiotic Synthesis

Precursor(s)This compound Mineral(s)ConditionsKey Product(s)SignificanceReference(s)
CO₂, H₂Nanoscale FeS (pure and doped with Mn, Ni, Co)80–120 °C, atmospheric pressure, aqueousMethanolDemonstrates CO₂ fixation into a C1 organic molecule on mineral surfaces. technologynetworks.com, transitsearch.org, universemagazine.com
CO, H₂S, (Ni,Fe)S(Ni,Fe)S100 °C, aqueous, anaerobicPeptides from amino acidsShows a pathway for the formation of peptide bonds, the basis of proteins. researchgate.net
Pyruvic acid, NH₃, H₂SFeSAqueousAlanineFormation of a key amino acid from a metabolic intermediate. wikipedia.org
LactatePyrrhotiteSimulated hydrothermal conditionsPyruvateCatalytic formation of a central molecule in metabolism. nih.gov
α-keto acidsPyritePhotocatalytic, aqueousD-amino acids (enantiomeric excess)Provides a potential explanation for the prebiotic origin of homochirality. astrobiology.com
FeS, H₂S, CO₂FeSAnoxic, aqueous, 75°C+Thiols, CS₂Synthesis of organic sulfur compounds relevant to early metabolism. nih.gov

Microbial Interactions and Biogeochemical Cycling Involving Iron Sulfides

Sulfate-Reducing Bacteria (SRB) and Ferrous Sulfide (B99878) Formation Pathways

Sulfate-reducing bacteria (SRB) are key players in the formation of ferrous sulfide in anoxic environments. nih.govwikipedia.org These microorganisms utilize sulfate (B86663) (SO₄²⁻) as a terminal electron acceptor during the anaerobic respiration of organic matter or hydrogen, producing hydrogen sulfide (H₂S) as a metabolic byproduct. wikipedia.orglibretexts.org This biogenic hydrogen sulfide is highly reactive and readily precipitates with dissolved ferrous iron (Fe²⁺) to form iron sulfide minerals. nih.govlibretexts.org

The initial iron sulfide mineral to precipitate is typically the poorly crystalline and metastable mackinawite (FeS). frontiersin.orgnih.gov Over time, and under specific environmental conditions, mackinawite can transform into more stable iron sulfide phases such as greigite (Fe₃S₄) and ultimately pyrite (B73398) (FeS₂). nih.govfrontiersin.org The specific pathway of formation and the resulting mineralogy can be influenced by several factors, including the species of SRB, the source and concentration of iron, and the surrounding geochemical conditions. frontiersin.orgfrontiersin.org

For instance, studies have shown that when dissolved ferrous iron is the primary iron source, SRB activity leads to the formation of mackinawite that can encrust the bacterial cells, potentially limiting further metabolic activity. frontiersin.orgfrontiersin.org In contrast, when ferric iron sources like ferric phosphate nanoparticles are available, the transformation of mackinawite to greigite and even pyrite can be observed within the extracellular polymeric substances (EPS) of the bacterial biofilm. frontiersin.org

Table 1: Iron Sulfide Minerals Formed by Sulfate-Reducing Bacteria

MineralChemical FormulaCommon Formation Pathway
MackinawiteFeSInitial precipitate from the reaction of biogenic H₂S and Fe²⁺. frontiersin.orgnih.gov
GreigiteFe₃S₄Transformation product of mackinawite. nih.govfrontiersin.org
PyriteFeS₂Final, stable transformation product in many sedimentary environments. frontiersin.orgpnas.org

Iron-Reducing Bacteria in Iron Sulfide Biomineralization

Iron-reducing bacteria (IRB) also contribute significantly to the biogeochemical cycling of iron and can influence the formation of iron sulfides. These microorganisms gain energy by coupling the oxidation of organic matter or hydrogen to the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). usgs.gov The Fe²⁺ produced by IRB can then react with sulfide, either from biogenic sources (produced by SRB) or abiotic sources, to precipitate iron sulfide minerals.

The activity of IRB is particularly important in environments where ferric iron is present in solid mineral phases, such as ferric oxyhydroxides (e.g., goethite, hematite). usgs.govgeologyscience.ru By dissolving these minerals through reductive processes, IRB release Fe²⁺ into the surrounding environment, making it available for reaction with sulfide. This interplay between SRB and IRB creates a complex and dynamic system where the cycling of both iron and sulfur are tightly coupled. anr.fr In some instances, the biomineralization of iron sulfides can occur in close association with the bacterial cells, leading to the encrustation of the cell surface. frontiersin.org

Electron Transfer Mechanisms in Microbial Metabolism Involving Iron Sulfides

Microorganisms have developed diverse strategies for transferring electrons to and from extracellular iron-containing minerals, including iron sulfides. These extracellular electron transfer (EET) processes are fundamental to their ability to utilize these minerals for respiration.

Two primary mechanisms of EET have been identified:

Direct Electron Transfer: Some bacteria can directly transfer electrons to minerals via outer-membrane cytochromes or conductive pili, often referred to as nanowires. asm.org This direct contact allows for an efficient transfer of metabolic electrons to the mineral surface.

Indirect Electron Transfer: This mechanism involves the use of soluble electron shuttles. Microbes can produce and excrete small organic molecules that can be reduced and then travel to the mineral surface to donate electrons. consensus.app

Recent research has highlighted the significant role of iron sulfides themselves in mediating EET. Iron sulfide minerals, particularly mackinawite, can act as natural electrical conductors, facilitating long-distance electron transfer. acs.orgresearchgate.net This allows microorganisms to access electron acceptors or donors that are spatially separated.

Furthermore, a sulfur-mediated electron shuttling mechanism has been proposed. acs.orgacs.org In this model, sulfide ions and soluble polysulfides generated in the periplasm can deliver electrons from cellular metabolic processes to the cell surface-associated iron sulfides. acs.org This pathway can complement the function of outer-membrane cytochromes in EET reactions, expanding the range of microbial species capable of long-distance electron transfer in sulfur-rich environments. acs.org

Biological Iron-Sulfur Clusters and Their Functions in Enzyme Systems

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups found in a wide variety of proteins. nih.govbiologists.com These clusters are composed of iron and inorganic sulfide and are essential for numerous fundamental life processes. nih.govmdpi.com The most common types are the rhombic [2Fe-2S] and the cubane [4Fe-4S] clusters. mdpi.comcaltech.edu

The remarkable versatility of Fe-S clusters stems from their ability to participate in a range of biological functions: nih.govoup.com

Electron Transfer: Fe-S clusters are best known for their role in mediating electron transfer reactions. nih.govwikipedia.org They are critical components of the electron transport chains in both mitochondrial respiration and photosynthesis, where they shuttle electrons between different protein complexes. caltech.edunih.gov

Enzyme Catalysis: These clusters can act as catalytic cofactors in a variety of enzymes. caltech.eduoup.com For example, in the enzyme aconitase, a [4Fe-4S] cluster facilitates the conversion of citrate to isocitrate in the citric acid cycle by acting as a Lewis acid. biologists.comcaltech.edu

Regulatory Sensing: Fe-S clusters can function as sensors of environmental conditions such as oxygen, nitric oxide, and iron availability. oup.comnih.gov Changes in the cellular environment can lead to the modification or degradation of the Fe-S cluster, triggering a regulatory response.

Substrate Binding and Activation: In some enzymes, Fe-S clusters are directly involved in binding and activating substrates for chemical transformation. nih.gov

The biosynthesis of Fe-S clusters is a complex and highly regulated process that involves a dedicated machinery of proteins. nih.govbiologists.com This machinery is responsible for assembling the clusters on scaffold proteins and then transferring them to their target apoproteins. nih.govwikipedia.org

Table 2: Key Functions of Biological Iron-Sulfur Clusters

FunctionDescriptionExamples of Proteins/Processes
Electron TransferFacilitate the movement of electrons in redox reactions.Ferredoxins, respiratory complexes I, II, and III, photosystem I. caltech.edu
Enzyme CatalysisAct as cofactors in the active sites of enzymes.Aconitase, radical SAM enzymes. nih.gov
Regulatory SensingSense changes in the cellular environment.FNR protein (oxygen sensing), IRP1 (iron sensing). nih.gov
Substrate BindingDirectly interact with and activate substrates.Biotin synthase. oup.com

Catalytic Applications of Ferrous Sulfide Materials

Electrocatalysis for Green Energy Production

The quest for clean and sustainable energy has driven extensive research into water electrolysis, a process that splits water into hydrogen and oxygen. nih.gov Efficient and affordable electrocatalysts are crucial for making this technology economically viable. nih.govresearchgate.net Iron sulfides, being earth-abundant and possessing notable electrochemical features, are significant candidates for catalyzing the key reactions involved in this process. nih.gov

The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting, where protons or water molecules are reduced to produce hydrogen gas. Iron sulfide (B99878) materials, including pyrite (B73398) (FeS₂), greigite (Fe₃S₄), and pyrrhotite (B1172379) (Fe₁₋ₓS), have been demonstrated as stable and effective electrocatalysts for the HER. acs.org

Research has shown that the catalytic activity can be highly dependent on the material's phase and structure. For instance, mesoporous FeS₂ nanoparticles prepared by sulfurization of an iron oxide precursor exhibited excellent HER performance in alkaline conditions (pH 13), achieving a current density of 10 mA·cm⁻² at a low overpotential of 96 mV. mdpi.comacs.org Theoretical calculations suggested that the exposed (210) facets of this pyrite material were key to its high activity. acs.org In another study, FeS₂ nanoparticles synthesized from ferric chloride and thiourea (B124793) showed remarkable stability across a wide pH range (0.3–13). mdpi.com

The performance of iron sulfide catalysts can be further enhanced by creating composites or doping. Cobalt-doped pyrite (FeS₂/CoS₂) heterostructures, for example, required an overpotential of only 103 mV to drive 10 mA·cm⁻² in an acidic solution (0.5 M H₂SO₄). mdpi.com Similarly, FeS₂ nanoparticles combined with a carbon powder support (FeS₂/C) on nickel foam needed an overpotential of 202 mV for the same current density. mdpi.com It has been observed that during the HER process, the local pH at the electrode surface can increase significantly, potentially leading to surface transformations where iron sulfide converts to iron hydroxide (B78521), which then acts as a catalytic species. acs.org

Table 1: Performance of Ferrous Sulfide-Based Catalysts in Hydrogen Evolution Reaction (HER)

Catalyst Material Electrolyte Overpotential (mV) @ 10 mA/cm² Tafel Slope (mV/dec)
Mesoporous FeS₂ Nanoparticles pH 13 96 78
FeS₂/C on Nickel Foam 1.0 M KOH 202 N/A
Co-doped FeS₂/CoS₂ Nanosheets 0.5 M H₂SO₄ 103 N/A
CoFe(3:1)S₂ 0.5 M H₂SO₄ 98 N/A

The oxygen evolution reaction (OER) is the anodic, and typically more challenging, half-reaction in water splitting. This compound-based materials often act as precatalysts that undergo surface transformation under OER conditions to form the true active species. acs.org For example, trimetal FeCoNi sulfide nanostructures grown on carbon paper required an overpotential of 250 mV in 1 M KOH, outperforming the benchmark iridium oxide (IrO₂) catalyst. worldscientific.com

Composites of this compound have shown significant promise. An FeS₂/C composite on nickel foam demonstrated excellent OER activity with an overpotential of 240 mV at 10 mA·cm⁻², which is lower than that of IrO₂ (around 310–320 mV). mdpi.com The superior performance of Co-FeS₂/CoS₂ heterostructures, which reached the target current density at an overpotential of 278 mV in 1 M KOH, is largely attributed to the presence of the CoS₂ phase and its interface with Co-FeS₂. mdpi.com During the OER, metal sulfides can undergo oxidation of both metal and sulfur sites, leading to the formation of a highly active surface phase, often a metal oxy-sulfide-hydroxide (e.g., Ni₁₋ₓFeₓ-OᵧSₙH). acs.org

Table 2: Performance of this compound-Based Catalysts in Oxygen Evolution Reaction (OER)

Catalyst Material Electrolyte Overpotential (mV) @ 10 mA/cm² Tafel Slope (mV/dec)
FeS₂/C on Nickel Foam 1.0 M KOH 240 N/A
Co-FeS₂/CoS₂ Heterostructures 1.0 M KOH 278 N/A

The oxygen reduction reaction (ORR) is a critical process in energy conversion technologies like fuel cells and metal-air batteries. frontiersin.org Developing low-cost and efficient ORR electrocatalysts is essential for their commercialization. frontiersin.org Iron sulfide nanoparticles embedded within a nitrogen and sulfur co-doped carbon sphere (Fe₁₋ₓS/NS-CS) have been explored as a highly active ORR catalyst. frontiersin.org This composite material demonstrated superior ORR catalytic performance, including a more positive onset and half-wave potential, compared to the commercial platinum on carbon (Pt/C) catalyst. frontiersin.org Furthermore, the Fe₁₋ₓS/NS-CS catalyst showed better stability and tolerance to methanol (B129727), which is a common issue for Pt/C catalysts. frontiersin.org

More advanced heterostructures have shown even greater efficiency. A water-splitting device equipped with cobalt-doped pyrite (FeS₂/CoS₂) electrodes required only 1.47 V to drive a current density of 10 mA·cm⁻² at room temperature. mdpi.com A multifunctional CoFe(3:1)S₂ catalyst used for both the anode and cathode in an electrolyzer afforded a current density of 10 mA·cm⁻² at a low cell potential of 1.584 V. rsc.org These results highlight the potential of iron sulfide-based materials as a genuine alternative to traditional noble metal systems for producing clean hydrogen fuel. mdpi.comdntb.gov.ua

Advanced Oxidation Processes (AOPs) Activation

Advanced oxidation processes (AOPs) are environmental remediation technologies that rely on the generation of highly reactive radical species to degrade persistent organic pollutants. nih.gov Iron-based materials, including various iron sulfides, have been widely explored as catalysts to activate oxidants like persulfate. nih.govfrontiersin.org

Sulfate (B86663) radical-based AOPs have proven effective for decontaminating water and soil. nih.gov this compound can activate persulfate (PS) to generate powerful sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which can break down stubborn pollutants. nih.gov

In one study, laboratory-synthesized iron sulfide nanoparticles (FeS-NPs) were used to activate sodium persulfate for the degradation of trichloroethylene (B50587) (TCE), a carcinogenic pollutant. researchgate.net The FeS₂/peroxymonosulfate (B1194676) (PMS) system was also noted for its high stability and reactivity in treating TCE-contaminated water. researchgate.net Another study focused on using sodium alginate/sulfide coated iron nanoparticles (SA@S-Fe NPs) to activate persulfate for the degradation of tetrabromobisphenol A (TBBPA) in soil. nih.gov The system achieved a theoretical maximum degradation of 99.79% under optimized conditions. The primary reactive species were identified as •OH, SO₄•⁻, and superoxide (B77818) (O₂•⁻), which degraded TBBPA through processes like debromination and the splitting of benzene (B151609) rings. nih.gov This demonstrates that iron sulfide-activated persulfate systems are a promising and cost-effective choice for environmental remediation. researchgate.net

Table 4: this compound in Persulfate Activation for Contaminant Degradation

Catalyst Oxidant Target Contaminant Key Findings
Iron Sulfide Nanoparticles (FeS-NPs) Sodium Persulfate (PS) Trichloroethylene (TCE) FeS-NPs effectively activate PS for enhanced TCE degradation in aqueous solutions. researchgate.net

Hydroxyl Radical Generation Mechanisms

This compound materials are effective catalysts for the generation of hydroxyl radicals (•OH), highly reactive oxygen species pivotal in advanced oxidation processes. The primary mechanism involves the reaction of ferrous iron (Fe(II)) with hydrogen peroxide (H₂O₂), a process known as the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). nih.govtaylorandfrancis.com The catalytic cycle is sustained through the regeneration of Fe(II), allowing for continuous •OH production.

Studies have shown that various forms of this compound, including dissolved, adsorbed, and mineral-structured Fe(II), can participate in oxygen reduction to form hydroxyl radicals. researchgate.net Density functional theory (DFT) calculations have elucidated that surface iron ions in iron sulfide nanozymes can effectively catalyze the decomposition of H₂O₂ to produce •OH radicals. acs.orgacs.org This occurs through the interaction between the 3d electrons of the iron and the frontier orbitals of the hydrogen peroxide molecule. acs.orgacs.orgnih.gov The efficiency of this process can be influenced by the specific crystalline structure of the iron sulfide. For instance, FeS₂ nanozymes exhibit higher catalytic activity than Fe₃S₄ nanozymes because the surface Fe(II) in FeS₂ binds more strongly to H₂O₂, forming inner-orbital complexes that lower the energy barrier for H₂O₂ decomposition. acs.orgacs.orgnih.gov

Carbon Dioxide (CO₂) Reduction and Fixation Catalysis

This compound demonstrates notable catalytic activity in the reduction and fixation of carbon dioxide, a process with significant implications for prebiotic chemistry and modern carbon capture technologies. Research has shown that FeS can catalyze the reduction of gaseous CO₂ to methanol using hydrogen (H₂) as a reductant, particularly under conditions simulating terrestrial hot spring vapor zones. repec.orgdoaj.orgnih.govresearchgate.net

The catalytic performance of FeS can be significantly enhanced by doping it with other transition metals. For example, manganese-doped FeS has been found to increase methanol production fivefold at 120 °C. nih.gov This activity can be further boosted by the presence of UV-visible light. repec.orgnih.gov Mechanistic investigations suggest that the process proceeds via a reverse water-gas shift reaction, with carbon monoxide (CO) as a key intermediate. repec.orgnih.gov This highlights the potential of FeS-catalyzed carbon fixation on early Earth, a process that could have been effective even without UV light. repec.orgnih.gov

Table 1: this compound Catalyzed CO₂ Reduction

Catalyst Conditions Primary Product Enhancement
This compound (FeS) Simulated hot spring vapor-zone, H₂ reductant Methanol Baseline activity repec.orgdoaj.org
Manganese-doped FeS 120 °C, H₂ reductant Methanol 5-fold increase in production nih.gov

Nanozyme Activity and Enzyme Mimicry

Iron sulfide nanomaterials have garnered significant attention as "nanozymes," a class of nanomaterials that exhibit intrinsic enzyme-like properties. frontiersin.orgfrontiersin.org These materials mimic the catalytic functions of natural enzymes, particularly those containing iron-sulfur clusters as cofactors. frontiersin.org As a new generation of artificial enzymes, iron sulfide nanozymes offer advantages such as high stability over wide ranges of pH and temperature, facile preparation, and versatility. frontiersin.org Their significant biocompatibility and excellent catalytic activities have made them promising for a variety of biomedical applications. acs.orgacs.orgnih.gov

Peroxidase-like Activity

One of the most extensively studied nanozyme activities of this compound is its ability to mimic peroxidases (POD-like activity). acs.orgfrontiersin.orgfrontiersin.org Various iron sulfide nanoforms, including FeS, FeS₂, Fe₃S₄, and Fe₇S₈, can catalyze the oxidation of peroxidase substrates, such as 3,3′,5,5′-tetramethylbenzidine (TMB), in the presence of hydrogen peroxide, producing a characteristic color change. acs.orgfrontiersin.org

The mechanism underlying this activity is the catalytic decomposition of H₂O₂ into highly reactive hydroxyl radicals. acs.org The efficiency of this catalysis varies between different iron sulfide compounds. For example, FeS₂ nanozymes display significantly higher POD-like activity than Fe₃S₄ nanozymes. acs.orgnih.gov This is attributed to a greater affinity for H₂O₂ and a lower energy barrier for its decomposition. acs.orgacs.orgnih.gov The catalytic efficiency, often measured by the Michaelis-Menten constant (K_M), indicates the substrate affinity. Some iron sulfide nanozymes show a higher affinity for their substrates than the natural enzyme horseradish peroxidase (HRP). For instance, Fe₇S₈ nanowires have a K_M value for TMB that is almost six times lower than that of HRP, indicating a much higher affinity. frontiersin.org Similarly, magnetic Fe₃S₄ nanoparticles have demonstrated a higher affinity for H₂O₂ than HRP. frontiersin.org

Table 2: Comparison of Peroxidase-like Activity

Catalyst Substrate Apparent K_M (mM) Reference Enzyme (HRP) K_M (mM)
Fe₇S₈ nanowires TMB 0.548 ~3.29

A lower K_M value indicates a higher substrate affinity. frontiersin.org

Catalase-like and Oxidase-like Activities

In addition to peroxidase mimicry, certain iron sulfide nanomaterials also exhibit other enzyme-like functions, including catalase-like and oxidase-like activities. frontiersin.orgresearchgate.net

Catalase-like (CAT-like) Activity: Nanostructured FeS (nFeS) has been shown to possess catalase-like activity, capable of decomposing hydrogen peroxide directly into water and oxygen. frontiersin.org This function is crucial for mitigating oxidative stress by neutralizing excess H₂O₂.

Oxidase-like Activity: Iron sulfide nanozymes can also function as oxidases. For example, pyrite (FeS₂) encapsulated within tumor-derived exosomes was found to have glutathione (B108866) oxidase activity. frontiersin.org This system catalyzes the oxidation of glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). frontiersin.org Furthermore, studies have shown that catalase itself can act as a sulfide oxidase, metabolizing hydrogen sulfide in an oxygen-dependent manner. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound FeS
Pyrite FeS₂
Greigite Fe₃S₄
Pyrrhotite Fe₇S₈ / Fe₁-ₓS
Hydrogen Peroxide H₂O₂
Hydroxyl Radical •OH
Carbon Dioxide CO₂
Carbon Monoxide CO
Methanol CH₃OH
Hydrogen H₂
3,3′,5,5′-Tetramethylbenzidine TMB
Glutathione GSH
Glutathione Disulfide GSSG
Oxygen O₂
Water H₂O
Manganese Mn

Environmental Remediation Technologies Utilizing Iron Sulfides

Contaminant Transformation Mechanisms

The remedial capacity of iron sulfides stems from their ability to facilitate abiotic transformation of contaminants through several key mechanisms. clu-in.orgfrtr.gov These processes are primarily driven by the reductive properties of iron (II) and sulfide (B99878) (S(-II)) within the mineral structure. In situ biogeochemical transformation (ISBGT) is a process where microbial activity creates the conditions for these reactive minerals to form and subsequently degrade contaminants abiotically. clu-in.orgfrtr.govtrccompanies.com Iron sulfides, such as mackinawite (FeS), pyrite (B73398) (FeS₂), and greigite (Fe₃S₄), are central to these transformations. nih.govfrtr.gov The transformation of pollutants by iron sulfides can occur through reduction, adsorption, and precipitation. sazp.skresearchgate.net

Iron sulfides are highly effective at removing various heavy metals and metalloids from water. nih.gov The primary mechanism for the removal of many metal and metalloid contaminants is a shift from a redox potential-controlled process, as seen with zero-valent iron, to a solubility-controlled process. acs.org This is particularly true for metals that have a strong affinity for sulfide. acs.org The process often involves the precipitation of highly insoluble metal sulfides, effectively sequestering the contaminants from the aqueous phase. sazp.sk

For instance, hexavalent chromium (Cr(VI)), a highly toxic and mobile contaminant, is reduced to the less toxic and less soluble trivalent chromium (Cr(III)) by iron sulfides. nih.gov Field applications have demonstrated significant reductions in Cr(VI) concentrations in a matter of weeks following the injection of ferrous sulfate (B86663) and calcium polysulfide to generate FeS in the subsurface, or through the direct injection of an FeS slurry. trccompanies.com Similarly, arsenic contamination can be addressed through the addition of biodegradable organic carbon and ferrous sulfate, which promotes the formation of iron sulfide minerals that sequester the arsenic. trccompanies.com The removal of metals like mercury (Hg), copper (Cu), and lead (Pb) also occurs effectively through precipitation as metal sulfides. nih.govresearchgate.net

The following table summarizes the removal of various heavy metals and metalloids by iron sulfides.

Table 1: Reduction of Heavy Metals and Metalloids by Iron Sulfides

ContaminantRemoval Mechanism(s)References
Chromium (Cr(VI)) Reduction to Cr(III), precipitation as Fe-Cr solids nih.govtrccompanies.comacs.org
Arsenic (As) Sequestration, co-precipitation with iron sulfides clu-in.orgtrccompanies.comresearchgate.net
Mercury (Hg) Precipitation as mercury sulfide (HgS) nih.govresearchgate.netresearchgate.net
Copper (Cu) Precipitation as copper sulfide (CuS) nih.govresearchgate.net
Lead (Pb) Precipitation as lead sulfide (PbS) nih.govresearchgate.net
Selenium (Se) Reductive immobilization acs.org
Cadmium (Cd) Co-precipitation and formation of insoluble metal sulfides researchgate.net

Iron sulfides are also proficient in degrading a range of organic pollutants, particularly chlorinated solvents and nitroaromatic compounds. nih.govresearchgate.net The degradation of chlorinated ethenes, such as tetrachloroethene (PCE) and trichloroethylene (B50587) (TCE), by iron sulfides primarily proceeds through a β-elimination pathway. clu-in.orgfrtr.gov This mechanism involves the simultaneous removal of two chlorine atoms from adjacent carbons, leading to the formation of a carbon-carbon triple bond and ultimately acetylene, which is less toxic than the parent compounds and their typical hydrogenolysis byproducts like vinyl chloride. clu-in.orgfrtr.gov

Field studies have shown that the formation of iron sulfide particles, stimulated by the injection of substances like dry cheese whey to enhance microbial activity, can lead to a significant decrease in PCE concentrations by at least one order of magnitude. trccompanies.com In addition to chlorinated solvents, iron sulfides can degrade other organic pollutants. For example, porous iron sulfide films have demonstrated good photocatalytic activity for the degradation of dyes like Rose Bengal. nih.gov Furthermore, iron sulfides can act as catalysts in Fenton-like processes to degrade organic pollutants such as benzene (B151609) and polycyclic aromatic hydrocarbons. researchgate.net

The table below provides an overview of the degradation of various organic pollutants by iron sulfides.

Table 2: Degradation of Organic Pollutants by Iron Sulfides

ContaminantDegradation Pathway(s)References
Tetrachloroethene (PCE) Reductive dechlorination (β-elimination) frtr.govtrccompanies.com
Trichloroethylene (TCE) Reductive dechlorination (β-elimination) nih.govfrtr.gov
p-Chloroaniline Reductive degradation nih.gov
Nitroaromatic Compounds Reductive degradation nih.govresearchgate.net
Rose Bengal Dye Photocatalytic degradation nih.gov

The application of iron sulfides extends to the remediation of groundwater contaminated with radionuclides, such as uranium (U) and neptunium (B1219326) (Np). nih.govresearchgate.net The primary mechanism for the sequestration of these contaminants is reduction to a lower, less soluble oxidation state. researchgate.net

For uranium, which is often present in its soluble hexavalent state (U(VI)), iron sulfides can act as a reductant. researchgate.net Both the sulfide component and biogenic processes involving sulfate-reducing bacteria can reduce U(VI) to the less mobile tetravalent state (U(IV)), which precipitates as uraninite (B1619181) (UO₂). researchgate.net Studies have shown that in the presence of FeS, U(VI) can be completely reduced to uraninite. researchgate.net The rate of this reduction is influenced by geochemical conditions, with higher sulfide concentrations leading to faster reduction. researchgate.net Furthermore, FeS can act as an effective oxygen scavenger, which helps to retard the re-oxidation and dissolution of the sequestered uraninite. researchgate.net

The transformation of contaminants at the surface of iron sulfides is fundamentally an interfacial electron transfer process. acs.orgresearchgate.net The mineral surface acts as a source of electrons, which are transferred to the adsorbed contaminant, leading to its reduction. acs.org In the case of sulfidation of iron oxides, sulfide acts as a reductant, first reducing Fe(III) oxides to Fe(II) through interfacial electron transfer. acs.org

The efficiency of this electron transfer is a key factor in the reactivity of the iron sulfide. For example, in systems where iron sulfide nanoparticles are biosynthesized by sulfate-reducing bacteria (SRB), these nanoparticles can act as an electronic bypass, significantly amplifying the electron flux. nih.gov This can switch the reduction of contaminants like Cr(VI) from an intracellular to an extracellular process, which detoxifies the environment for the microorganisms and promotes further reduction. nih.gov Density functional theory (DFT) studies have suggested that hydrogen-bonded water molecules at the interface between the mineral surface and the contaminant can act as a bridge, mediating long-range electron transfer. researchgate.net

Engineered Reactive Barriers and In Situ Treatment Zone Design

Iron sulfides are a key component in the design of engineered systems for in situ groundwater remediation, most notably in permeable reactive barriers (PRBs). researchgate.netnih.gov A PRB is a subsurface barrier filled with reactive material that intercepts and treats a contaminant plume as groundwater flows through it. researchgate.net Iron sulfide-based PRBs can be constructed using trench-and-fill methods for shallow applications or through the injection of nano-sized iron sulfide particles for deeper contamination zones. witpress.com

A significant advantage of using FeS-based materials in PRBs compared to zero-valent iron (ZVI) is their reduced propensity for causing permeability loss. nih.govresearchgate.net ZVI systems can experience significant permeability reduction due to the production of solids and gases, particularly in groundwater with high concentrations of calcium and nitrate (B79036). nih.gov In contrast, column experiments and geochemical modeling have shown that FeS systems exhibit negligible solid and gas production under similar conditions, which is attributed to the greater thermodynamic stability of FeS in aqueous solutions. nih.gov

The design of an effective in situ treatment zone using iron sulfides involves creating a reactive zone that can sustain contaminant transformation. clu-in.org This can be achieved by injecting amendments that promote the biological formation of iron sulfides, a process known as in situ biogeochemical transformation (ISBGT). clu-in.orgtrccompanies.com This often involves adding an organic carbon source to stimulate sulfate-reducing bacteria, which in turn produce sulfide that reacts with naturally present or added iron to form reactive iron sulfide minerals. trccompanies.com The longevity of these barriers can be extended through the regeneration of reactive FeS. researchgate.net Research has shown that sulfate-reducing bacteria can regenerate FeS from the iron oxide and hydroxide (B78521) solids that form as the barrier ages. researchgate.net

Sulfidation of Zero-Valent Iron (ZVI) and Iron Oxides for Enhanced Remediation

The intentional modification of zero-valent iron (ZVI) and iron oxides through sulfidation has emerged as a promising strategy to enhance their performance in environmental remediation. provectusenvironmental.comnih.govacs.org Sulfidated ZVI (S-ZVI), particularly in its nanoscale form (S-nZVI), has shown increased reactivity, selectivity, and longevity for the degradation of a wide range of contaminants compared to its unsulfidated counterpart. wgtn.ac.nzacs.orgresearchgate.net

The benefits of sulfidation are multi-faceted. The sulfide layer on the ZVI can enhance the transfer of electrons from the Fe⁰ core to the contaminants. frontiersin.orgnih.gov This is because the FeS layer has good electrical conductivity. frontiersin.org Simultaneously, sulfidation can suppress the competing reaction between ZVI and water, which leads to the evolution of hydrogen gas. nih.govacs.orgnih.gov By inhibiting this side reaction, a greater proportion of the reducing power of the ZVI is available for contaminant degradation, leading to a significant improvement in the efficiency of the remediation process. nih.govacs.org

Sulfidation can also alter the reaction pathways to favor more desirable outcomes. nih.govacs.org For example, in the case of chlorinated solvents, sulfidation promotes reductive elimination over hydrogenolysis. nih.govacs.org For heavy metals, it facilitates their sequestration as stable metal sulfides that are resistant to reoxidation. nih.govacs.orgresearchgate.net The process of sulfidation can be controlled through various protocols, such as concerted or sequential addition of sulfur reagents, and by varying the sulfur-to-iron (S/Fe) ratio, which results in materials with different structures and morphologies, ranging from core-shell to multiphase. nih.govacs.org

The following table compares the performance of sulfidated ZVI with non-sulfidated ZVI for the removal of selected contaminants.

Table 3: Comparison of Remediation Performance of ZVI and Sulfidated ZVI (S-ZVI)

ContaminantObservationReferences
Trichloroethylene (TCE) S-nZVI shows faster degradation rates than nZVI. Sulfidation enhances electron transfer and inhibits hydrogen evolution. wgtn.ac.nznih.govnih.gov
Cadmium (Cd) S-nZVI@misi (microsilica-supported) removes cadmium significantly faster than pristine nZVI@misi. wgtn.ac.nz
Chromium (Cr) S-nZVI@misi is significantly faster at removing chromium compared to pristine nZVI@misi. wgtn.ac.nz
Florfenicol Sulfidation enables defluorination reactions that are not effectively promoted by nZVI alone. acs.org
General Chlorinated Compounds Sulfidation generally increases dechlorination rates and improves the efficiency of electron utilization. nih.govacs.org

Compound Names

Application in Wastewater Treatment Systems

Ferrous sulfide (FeS), a naturally occurring iron sulfide mineral also known as mackinawite, has garnered significant attention as a versatile and effective material for wastewater treatment. frontiersin.orgresearchgate.net Its utility stems from its unique physicochemical properties, including the presence of functional groups like ≡SH which act as Lewis bases, and the reducibility of its surface iron and sulfur species. researchgate.net Both naturally occurring and synthetically produced iron sulfides are effective in remediating various contaminants found in wastewater. nih.gov this compound can be synthesized through various physicochemical and biological methods. A common physicochemical approach is the co-precipitation of iron salts (e.g., ferrous sulfate, ferrous chloride) and sulfide salts (e.g., sodium sulfide) in an oxygen-deficient environment. frontiersin.org Biological synthesis, which is considered environmentally friendly, utilizes iron-reducing bacteria to transform Fe(III)-containing minerals into Fe(II)-containing minerals like this compound. nih.govresearchgate.net

The mechanisms through which this compound removes pollutants are diverse and include precipitation, adsorption, ion exchange, surface complexation, and reduction. researchgate.netmdpi.com These properties make it effective against a wide array of contaminants, including heavy metals, organic compounds, and nutrients. researchgate.net

Removal of Heavy Metals

This compound is highly effective at removing toxic heavy metals and metalloids from wastewater. nih.gov The primary mechanism for the removal of divalent metal ions is precipitation, as the solubility products of most heavy metal sulfides are much lower than that of iron sulfide. researchgate.netsci-hub.se This leads to an exchange reaction where the metal ion in the wastewater precipitates as a more stable metal sulfide. researchgate.net

The interaction between this compound and heavy metals can also involve several other mechanisms:

Adsorption: Heavy metal ions can be adsorbed onto the surface of this compound particles. mdpi.com

Ion Exchange: Metal ions can be removed through the exchange of ions with the this compound structure. researchgate.net

Surface Complexation: The formation of complexes on the surface of FeS particles contributes to metal removal. mdpi.com

Reduction: For certain metals like hexavalent chromium (Cr(VI)), removal occurs via reduction to a less toxic state, such as trivalent chromium (Cr(III)), which then precipitates. mdpi.comp2infohouse.org Ferrous ions (Fe²⁺) and sulfide ions (S²⁻) work in tandem to reduce Cr(VI) to Cr(III). p2infohouse.org

Research has demonstrated the successful application of this compound for the remediation of various heavy metals. For instance, in situ generation of FeS by injecting ferrous sulfate and calcium polysulfide has achieved 80% to 99.9% reduction of Cr(VI) concentrations at contaminated sites. trccompanies.com Similarly, the addition of ferrous sulfate to stimulate the biological production of iron sulfide has been effective in reducing high levels of arsenic in marsh pore water. trccompanies.com

Research Findings on Heavy Metal Removal by this compound

ContaminantRemoval Mechanism(s)Key Research FindingReference
Hexavalent Chromium (Cr(VI))Reduction, Precipitation, AdsorptionFeS reduces Cr(VI) to the less toxic Cr(III), which then precipitates. Ferrous and sulfide ions act together to facilitate this reduction under neutral or alkaline conditions. p2infohouse.org Reductions of 80-99.9% were achieved in field applications. trccompanies.com p2infohouse.orgtrccompanies.com
Arsenic (As)Adsorption, PrecipitationIron sulfides can achieve long-term immobilization of arsenic through chemical precipitation and surface complexation under both anoxic and aerobic conditions. researchgate.net Significant reduction in arsenic levels was observed after stimulating FeS formation in situ. trccompanies.com researchgate.nettrccompanies.com
Lead (Pb(II))Adsorption, Surface Complexation, Ion ExchangeThe adsorption kinetics for Pb(II) are rapid due to the formation of Pb-S bonds and surface complexation on FeS nanoparticles. mdpi.com mdpi.com
Cadmium (Cd), Copper (Cu), Zinc (Zn)Precipitation, Coagulation, FlocculationThe this compound precipitate effectively removes dissolved metals like cadmium, copper, lead, and zinc through coagulation and flocculation. p2infohouse.org p2infohouse.org

Degradation of Organic Pollutants

This compound is also a key component in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants in wastewater. frontiersin.org It is particularly effective as an activator for persulfates (PS), such as peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS), to generate powerful reactive oxygen species (ROS) like sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). frontiersin.orgnih.gov

The activation process involves several pathways:

Both the surface-bound Fe(II) and the dissolved Fe²⁺ released from FeS can act as continuous iron sources to activate persulfate. frontiersin.org

The sulfide component (S(-II)) in FeS can regenerate Fe²⁺ from Fe³⁺, which is formed during the reaction. This Fe(II)/Fe(III) cycle sustains the catalytic activity of the system. frontiersin.org

This FeS/PS system has proven effective for degrading a variety of organic contaminants, including antibiotics, chlorinated organic compounds, and dyes. frontiersin.orgresearchgate.net For example, a FeS/PMS system demonstrated high efficiency in degrading antibiotics like chloramphenicol, ciprofloxacin (B1669076), and norfloxacin, with nearly 100% removal for some within two hours. frontiersin.org The photocatalytic degradation of dyes using metal sulfides has also been explored, where the material's low bandgap and efficient charge transportation make it an excellent semiconductor photocatalyst. researchgate.netnih.gov

Degradation of Organic Pollutants Using this compound Systems

SystemTarget Pollutant(s)Removal EfficiencyReference
FeS/PMSChloramphenicol (CAP), Sulfoxamycin (TAP), Ciprofloxacin (CIP), Norfloxacin (NOR)93.5% (CAP), 98.5% (TAP), 100% (CIP), 100% (NOR) within 2 hours frontiersin.org
FeS/PDSTrichloroethylene (TCE)Nearly complete removal within 20 minutes frontiersin.org
FeS-based Fenton CatalystRhodamine B (RhB)Over 98% removal rate, stable after five consecutive uses mdpi.com
FeSO₄ CoagulationSulphur Black Dye98.7% to 99.5% removal researchgate.net
Engineered Biotic/Abiotic FeS FormationTetrachloroethene (PCE)Concentrations decreased by at least one order of magnitude trccompanies.com

Nutrient Removal

Beyond heavy metals and organic compounds, iron sulfides play a role in the removal of nutrients like nitrogen and phosphorus from wastewater. researchgate.net Iron salts are widely used for chemical phosphorus removal, forming iron-phosphorus compounds. researchgate.net In the context of nitrogen removal, iron sulfides can act as an electron source for autotrophic denitrification, a process where nitrate is converted to nitrogen gas. researchgate.net For instance, pyrrhotite (B1172379), another form of iron sulfide, has been used in autotrophic denitrification biofilters. researchgate.net

The biological removal of sulfate can be coupled with the precipitation of iron. In one study using halophilic sulfate-reducing bacteria, the removal of iron and sulfate from synthetic wastewater reached 85.3% and 78.4%, respectively, under anaerobic conditions. nih.gov The process precipitates iron as iron sulfide, simultaneously removing both contaminants. nih.gov

Ferrous Sulfide in Energy Storage Systems

Electrode Materials in Rechargeable Batteries

Iron sulfides are being extensively investigated as electrode materials for next-generation rechargeable batteries due to their high theoretical specific capacities. However, challenges such as poor intrinsic electronic conductivity and significant volume changes during cycling have historically hindered their practical application. rsc.org To overcome these issues, researchers have focused on creating composites, often with carbon-based materials, to enhance conductivity and structural stability. rsc.org

Lithium-Ion Batteries (LIBs)

In the realm of lithium-ion batteries, ferrous sulfide (B99878) is a promising anode material. Iron-based sulfides are considered attractive for LIB anodes because of their high theoretical specific capacities and low cost. rsc.orgresearchgate.net However, practical applications have been hampered by issues like low conductivity and the dissolution of lithium polysulfides during the reaction process. rsc.org

To address these limitations, various strategies have been developed, such as embedding ferrous sulfide nanoparticles in porous carbon (FeS/PC). rsc.org This composite structure helps to accommodate the volume changes that occur during cycling and enhances structural stability, leading to improved electrochemical performance. rsc.org For instance, an FeS/PC composite has been shown to achieve a high initial discharge capacity of 1397.3 mAh/g at a current density of 0.1 C, with a reversible capacity of 592 mAh/g after 65 cycles. rsc.org Another approach involves anchoring N-doped carbon-coated Fe₁-xS sheets onto reduced graphene oxide (rGO), which has demonstrated an ultra-high specific capacity and excellent cycling stability of 1300 mAh g⁻¹ over 1100 cycles at 1 A g⁻¹. rsc.org

Table 1: Performance of this compound-Based Anodes in Lithium-Ion Batteries

Material Initial Discharge Capacity (mAh/g) Reversible Capacity (mAh/g) Cycles Current Density Reference
FeS/PC 1397.3 592 65 0.1 C rsc.org
FeS/PC 1428.8 624.9 150 0.1 C rsc.org
Fe₁-xS@NC-rGO - 1300 1100 1 A g⁻¹ rsc.org
FeS₂/Fe₇S₈-rGO - 514 3000 2.0 A g⁻¹ researchgate.net
FeS@C-700 1478 - - 100 mA g⁻¹ bohrium.com
ZnS-FeS₂@C 1481 821 500 1 A g⁻¹ rsc.org

Sodium-Ion Batteries (SIBs)

Sodium-ion batteries represent a cost-effective alternative to LIBs, and iron sulfides are a promising class of anode materials for these systems due to their high theoretical capacities and affordability. google.com However, the larger size of sodium ions can lead to severe volume changes and sluggish kinetics in iron sulfide electrodes. pnnl.gov

To mitigate these issues, researchers have developed various composite materials. For example, graphene-wrapped, nitrogen-rich carbon-coated iron sulfide nanofibers (FeS@NCG) have demonstrated a significant reversible capacity of 748.5 mAh g⁻¹ at 0.3 A g⁻¹ for 50 cycles. rsc.orgacs.org This design helps to suppress the volume expansion of porous FeS during sodiation, leading to a long cycle life. rsc.orgacs.org Another strategy involves encapsulating FeS within a hierarchically ordered mesoporous carbon, which enhances conductivity, buffers volume changes, and prevents unwanted side reactions, achieving high-rate Na-ion storage of 363.4 mAh g⁻¹ after 500 cycles at 2 A g⁻¹. bohrium.com

Iron disulfide (FeS₂) has also been investigated as a cathode material in Na-ion cells. An FeS₂/carbon composite exhibited a high Na-storage capacity, retaining a discharge capacity of 385 mA h g⁻¹ after 200 cycles at 100 mA g⁻¹. pnnl.gov All-solid-state sodium cells using Na₂FeS₂ as a positive electrode material have shown a high capacity of 320 mAh g⁻¹, which is close to the theoretical two-electron reaction capacity, and can operate reversibly for 300 cycles. nih.gov

Table 2: Performance of this compound-Based Electrodes in Sodium-Ion Batteries

Material Role Reversible Capacity (mAh/g) Cycles Current Density Reference
Marcasite FeS₂/carbon Cathode 385 200 100 mA g⁻¹ pnnl.gov
FeS@NCG Anode 748.5 50 0.3 A g⁻¹ rsc.orgacs.org
FeS@NCG Anode 535 1010 5 A g⁻¹ rsc.orgacs.org
FeS₂/Fe₇S₈-rGO Anode 650 250 0.2 A g⁻¹ researchgate.net
N-doped Fe₇S₈/carbon Anode 489 500 5 A g⁻¹ google.com
FeS@f-OMC Anode 363.4 500 2 A g⁻¹ bohrium.com
FeS@C Anode - 3000 (97.6% retention) - ucsd.edu

Supercapacitor Applications

Iron-based sulfide (IBS) materials are gaining attention as electrode materials for supercapacitors due to their high specific capacity, eco-friendliness, and cost-effectiveness. researchgate.net Metal sulfides, in general, are promising for high-performance supercapacitors because of their excellent redox properties, high electrical conductivity, and significant specific capacity. rsc.org However, they often face challenges such as poor electrical conductivity and large volume changes during charge-discharge cycles. researchgate.net

To enhance their performance, iron sulfides are often integrated into composite structures. For instance, a nitrogen-doped graphene encapsulated cobalt iron sulfide core-shell hybrid (Co₈FeS₈@NG) has been synthesized and used as an electrode material, delivering a very high specific capacitance of approximately 1374 F g⁻¹ at a current density of 2 A g⁻¹. rsc.org An asymmetric supercapacitor fabricated with this material exhibited a high energy density of about 70.4 W h kg⁻¹ at a power density of 0.598 kW kg⁻¹. rsc.org

Another study compared iron nickel sulfide (FeS/NiS₂) with its oxide and phosphide (B1233454) counterparts and found that the sulfide delivered the best electrochemical properties, with a specific capacitance of 490.6 F g⁻¹. bohrium.com This superior performance was attributed to the heterostructure of FeS/NiS₂ with sulfur vacancies, which provided better polyatomic conductivity and more redox-active sites. bohrium.com Furthermore, flexible films of iron sulfide microspheres supported on cellulose-carbon nanotubes have been developed as electrodes for aqueous-based symmetric supercapacitors, demonstrating the versatility of iron sulfide in different device configurations. acs.org

Corrosion Mechanisms Involving Iron Sulfides

Microbially Influenced Corrosion (MIC) Studies

Microbially influenced corrosion (MIC) describes the acceleration of corrosion by microorganisms. nih.gov Sulfate-reducing bacteria (SRB) are among the most significant contributors to this phenomenon, particularly in the corrosion of ferrous metals through sulfide (B99878) production. nih.govnih.gov

Sulfate-reducing bacteria (SRB) are anaerobic microorganisms that use sulfate (B86663) as an electron acceptor during respiration, producing hydrogen sulfide (H₂S) as a metabolic byproduct. tandfonline.com This process is a major cause of corrosion in oxygen-free environments like oil and gas pipelines, wastewater treatment plants, and marine sediments. nih.govwikipedia.org The presence of SRB speeds up the corrosion of iron and steel in several ways. The H₂S they produce reacts with the iron surface to form iron sulfide compounds. tandfonline.com This ongoing production of a corrosive agent at the metal's surface leads to continuous and often localized corrosion. netsolwater.com

SRB also consume hydrogen from the metal surface, which can disrupt the normal electrochemical balance and promote the dissolution of iron. researchgate.net The extracellular polymeric substances (EPS) secreted by the bacteria form a biofilm that traps these corrosive byproducts and creates concentration gradients, leading to localized corrosion. nih.govmdpi.com

The ways SRB contribute to corrosion are broadly divided into chemical MIC (CMIC) and electrical MIC (EMIC). nih.govnih.gov

Chemical Microbially Influenced Corrosion (CMIC) : In this indirect mechanism, the main corrosive agent is a byproduct of the microbes' metabolism. nih.govoup.com For SRB, this agent is hydrogen sulfide (H₂S). nih.gov The H₂S reacts with the iron surface, forming iron sulfide corrosion products. youtube.com The corrosion rate in CMIC is mainly determined by how fast the bacteria produce H₂S and its subsequent chemical reaction with the metal. nih.gov

Electrical Microbially Influenced Corrosion (EMIC) : Also known as direct electron transfer (DET), this mechanism involves electrons moving directly from the iron to the microbial cells. nih.govjocpr.com Some SRB species can directly take electrons from elemental iron to fuel their metabolic processes. nih.gov This direct pathway can cause much faster corrosion than CMIC. nih.gov Iron sulfide minerals formed during the initial corrosion can also help by acting as electrical conductors between the metal and the bacteria. nih.gov

FeatureChemical MIC (CMIC)Electrical MIC (EMIC)
Primary Mechanism Corrosion by metabolic byproducts (e.g., H₂S). nih.govnih.govDirect transfer of electrons from metal to microbe. nih.govjocpr.com
Corrosive Agent Biogenic Hydrogen Sulfide (H₂S). nih.govThe microbe itself acts as the cathodic reactant.
Electron Transfer Indirect, mediated by chemical species. nih.govDirect, from Fe⁰ to the microbial cell. nih.gov
Role of Biofilm Concentrates corrosive metabolites. researchgate.netFacilitates electrical connection and electron transfer.
Governing Factor Rate of H₂S production and diffusion. nih.govMicrobial respiration rate and conductivity of the biofilm/corrosion products.

Hydrogen Sulfide (H₂S) Induced Corrosion of Ferrous Metals

Fe + H₂S → FeS + H₂ numberanalytics.com

This process involves the oxidation of iron (Fe → Fe²⁺ + 2e⁻) and the reduction of protons (2H⁺ + 2e⁻ → H₂). H₂S speeds up both reactions by providing more protons and acting as a catalyst. The resulting sulfide ions react with ferrous ions to form iron sulfide. researchgate.net The severity of H₂S corrosion depends on factors like H₂S concentration, pH, temperature, and pressure. numberanalytics.comosti.gov

Formation and Role of Iron Sulfide Films in Corrosion Processes

When iron or steel corrodes in a sulfide-rich environment, a film of iron sulfide (FeS) quickly forms on the surface. onepetro.org The properties of this film are crucial, as it can either protect the metal or accelerate corrosion. nih.gov

The initial film is often a poorly structured layer of mackinawite (a form of FeS). corrosionpedia.comampp.org Over time, this can transform into more stable iron sulfide phases.

Mineral NameChemical FormulaCrystal StructureTypical Role in Corrosion
MackinawiteFeSTetragonalOften the first phase to form; can be porous and non-protective. corrosionpedia.comampp.org
Pyrrhotite (B1172379)Fe₁-xSMonoclinic/HexagonalCan be cathodic to iron, potentially speeding up galvanic corrosion. ampp.org
TroiliteFeSHexagonalA more stable and potentially more protective form. researchgate.net
Pyrite (B73398)FeS₂CubicCan be highly cathodic, leading to severe localized corrosion. ampp.org
SmythiteFe₉S₁₁RhombohedralLess common, but can also be cathodic and contribute to corrosion. ampp.org

The role of the iron sulfide film is complex. A dense and stable film can act as a barrier, slowing corrosion. onepetro.org However, a porous or damaged film offers little protection and can worsen corrosion by creating localized cells. onepetro.org Many iron sulfide minerals are also more noble (cathodic) than iron and can form a galvanic couple with the metal if the film is not complete. ohio.eduonepetro.orgonepetro.org This leads to rapid localized corrosion at exposed areas. onepetro.org Therefore, whether an iron sulfide scale is protective or destructive depends on its specific phase, structure, and how well it adheres to the metal surface. onepetro.org

Advanced Characterization Techniques in Ferrous Sulfide Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for examining the electronic structure and vibrational properties of ferrous sulfide (B99878). They rely on the interaction of electromagnetic radiation with the material to reveal information about elemental composition, chemical bonding, and oxidation states.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a sample. bohrium.com It is particularly valuable for distinguishing between different iron sulfide species in complex mixtures and for probing the oxidation state of iron. nih.govrsc.orgwhiterose.ac.uk The technique can be divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). geochemsoc.orgresearchgate.net

The XANES region, which includes the pre-edge features and the rising edge, is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. nih.govwhiterose.ac.uk For instance, the energy of the Fe K-edge absorption is indicative of the iron's oxidation state. Systematic studies on [L2Fe2S2]n model complexes have shown that Fe K-edge XAS data can differentiate between localized and delocalized valence species based on pre-edge and K-edge energies. nih.gov S K-edge XANES is also employed, with the edge energy providing information on the sulfur environment; for example, the S K-edge for FeS appears at approximately 2470.2 eV. researchgate.net

The EXAFS region, extending above the absorption edge, provides information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. geochemsoc.orgresearchgate.net EXAFS analysis of iron-sulfur clusters can reveal Fe-S bond lengths with high precision, helping to identify the specific structure, such as a [4Fe-4S] cluster. researchgate.net

Research Findings from X-ray Absorption Spectroscopy:

Speciation: XAS is effective for the speciation of iron sulfide compounds, offering distinct discrimination capabilities compared to other techniques. nih.govrsc.org

Redox State Evaluation: Analysis of Fe K-edge energies and pre-edge features allows for the quantitative assessment of Fe(II) and Fe(III) ratios in iron sulfide minerals. whiterose.ac.uknih.gov

Structural Determination: EXAFS data provides detailed information on interatomic distances and coordination numbers, which is crucial for distinguishing between different FeS polymorphs and understanding their formation. geochemsoc.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the elements within the top 5-10 nm of a material's surface. wikipedia.orgeag.com It works by irradiating a sample with monochromatic X-rays and measuring the kinetic energy of the emitted photoelectrons. eag.com For ferrous sulfide research, XPS is essential for identifying the valence states of both iron (Fe) and sulfur (S). frontiersin.orgresearchgate.net

The binding energies of the core-level electrons (e.g., Fe 2p and S 2p) are characteristic of a specific element and its chemical environment. For example, shifts in the Fe 2p binding energy can distinguish between Fe(II) and Fe(III) states. researchgate.netrsc.org Similarly, the S 2p spectrum can differentiate between sulfide (S²⁻), disulfide (S₂²⁻), and other sulfur species. researchgate.netacs.org However, analyzing FeS surfaces can be complex, as surface oxidation can lead to the formation of sulfates and sulfites, complicating the interpretation of the spectra. researchgate.net Careful sample handling and sometimes in-situ analysis are required for accurate results.

Table 1: Representative XPS Binding Energies for Iron and Sulfur in Various Iron Sulfides.
CompoundFe 2p₃/₂ (eV)S 2p₃/₂ (eV)Reference
This compound (FeS) / Mackinawite707.3 - 711.4161.1 - 161.85 geochemsoc.orgfrontiersin.orgresearchgate.net
Pyrite (B73398) (FeS₂)~707.0~162.3 frontiersin.orgresearchgate.net
Greigite (Fe₃S₄)~711.0~161.0 frontiersin.org
Pyrrhotite (B1172379) (Fe₇S₈)709.9 - 711.6~163.5 frontiersin.org

Raman Microspectroscopy

Raman microspectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules and crystal lattices. This makes it an excellent tool for identifying different mineral phases and studying their structural characteristics. dlr.de In this compound research, Raman spectroscopy is used to distinguish between various polymorphs, such as mackinawite, greigite, and pyrite, which often coexist in natural and synthetic samples. jst.go.jpresearchgate.neticm.edu.pl

Each iron sulfide phase has a unique set of Raman-active vibrational modes, resulting in a characteristic spectral fingerprint. For instance, well-crystallized mackinawite exhibits distinct peaks around 208, 256, and 298 cm⁻¹, while greigite is identified by peaks at approximately 189 cm⁻¹ and 351 cm⁻¹. researchgate.netresearchgate.net The technique is also sensitive to crystallinity and oxidation. Nanocrystalline mackinawite shows broader peaks compared to its crystalline counterpart, and the emergence of new peaks can indicate the partial oxidation of Fe(II) to Fe(III) within the structure. researchgate.net Studies have used Raman spectroscopy to monitor the transformation of mackinawite into greigite in situ. jst.go.jpresearchgate.net

Table 2: Characteristic Raman Peaks for Different this compound Phases.
PhaseCharacteristic Raman Peaks (cm⁻¹)Reference
Mackinawite (FeS)207-208, 252-256, 282, 297-298 researchgate.netresearchgate.net
Fe(III)-containing Mackinawite125, 175, 256, 310-312, 322, 354-355 researchgate.netresearchgate.net
Greigite (Fe₃S₄)189, 351 researchgate.net
Pyrrhotite (Fe₁-ₓS)Different peak positions depending on laser power and atmosphere dlr.de

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. frontiersin.org In the context of this compound research, this technique is primarily applied to the characterization of nanosized particles. The absorption spectrum is influenced by the electronic structure, particle size, and morphology of the nanoparticles. mdpi.comjeeng.net

Quantum confinement effects in this compound nanoparticles can lead to a blue shift in the absorption spectra compared to the bulk material. mdpi.com For example, studies have reported that FeS nanoparticles synthesized via different methods exhibit distinct absorption peaks. Some research indicates UV absorption peaks for FeS at approximately 285 nm and 500 nm. frontiersin.orgnih.gov Another study on biosynthesized FeS nanoparticles reported a surface plasmon resonance peak centered around 312 nm. researchgate.net The optical band gap of the nanoparticles, which is a critical parameter for photocatalytic and optoelectronic applications, can be calculated from the UV-Vis absorption data. mdpi.com

Table 3: UV-Vis Absorption Peaks for this compound Nanoparticles.
MaterialReported Absorption Peaks (nm)Reference
FeS Nanoparticles285, 500 frontiersin.orgnih.gov
Biosynthesized FeS Nanoparticles~312 researchgate.net
FeS Nanoparticles (from Fe(II) dithiocarbamate)Optical band gaps calculated from spectra (e.g., 4.36 - 4.85 eV) mdpi.com

Diffraction and Imaging Techniques

Diffraction techniques are fundamental for determining the crystal structure and phase composition of this compound materials. These methods rely on the coherent scattering of waves (like X-rays) from the ordered atomic planes within a crystal.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the most widely used technique for identifying the crystalline phases of materials. frontiersin.org It provides unambiguous information about the crystal structure, lattice parameters, and phase purity of a sample. In this compound research, XRD is indispensable for distinguishing between its numerous polymorphs, which often have similar chemical formulas but different crystal structures. researchgate.net These include tetragonal mackinawite (FeS), hexagonal troilite (FeS), monoclinic and hexagonal pyrrhotites (Fe₁-ₓS), and cubic greigite (Fe₃S₄). frontiersin.orggeoscienceworld.orgup.ac.za

The identification of a specific phase is achieved by comparing the experimental diffraction pattern (a plot of diffraction intensity versus the diffraction angle, 2θ) with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), now the International Centre for Diffraction Data (ICDD). frontiersin.orgmdpi.com For example, different JCPDS cards are used to identify troilite, pyrrhotite-4M, and other phases based on their unique peak positions and intensities. frontiersin.orgmdpi.com XRD is also used to determine crystallite size and can track structural changes during transformations, such as the conversion of mackinawite to greigite under hydrothermal conditions. jst.go.jp

Table 4: Representative X-ray Diffraction Data for this compound Polymorphs.
PhaseCrystal SystemKey 2θ Peaks (°) and (hkl) PlanesJCPDS/ICDD Card No.Reference
Mackinawite (FeS)Tetragonal-15-0037, 75-0602 frontiersin.org
Troilite (FeS)Hexagonal32.1 (101), 43.1 (102), 51.8 (110)01-084-3944 mdpi.com
Pyrrhotite-4M (Fe₇S₈)Monoclinic34.9 (203), 46.9 (206), 51.5 (211)- mdpi.com
Greigite (Fe₃S₄)Cubic-16-0713, 89-1998 frontiersin.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and morphology of this compound (FeS). This method utilizes a focused beam of electrons to scan the sample's surface, generating detailed images based on the signals produced by the interaction of the electrons with the specimen. In this compound research, SEM provides critical insights into the material's microstructure, particle shape, and surface features, which are often influenced by the synthesis method.

SEM analyses have revealed a variety of morphologies for this compound. Depending on the preparation conditions, FeS can manifest as nanoplates, spherical nanoparticles, or more complex structures like pomegranate flower-like formations. frontiersin.org For instance, synthetically precipitated this compound used in incubation experiments has been observed as aggregates with a high specific surface area. researchgate.net Field emission scanning electron microscopy (FESEM), a higher resolution variant of SEM, has been used to observe flake-like or leaf-like morphologies, sometimes with hollow spheres. mdpi.com These morphological characteristics are crucial as they directly impact the material's surface reactivity and interaction with its environment. In studies of iron ores, SEM has been instrumental in identifying different microstructural features of iron-bearing minerals, including martitic hematite (B75146) and various forms of goethite, which often occur alongside ferrous sulfides. wiley.com

The following table summarizes various morphologies of iron sulfides as observed by SEM in different studies.

Iron Sulfide Phase Observed Morphology Synthesis/Origin Context Reference
FeSₓAggregatesSynthetically precipitated researchgate.net
FeSNanoplates, spherical nanoparticles, pomegranate flower-like shapesGeneral synthetic methods frontiersin.org
Iron SulphideFlake-like or leaf-like morphologies, hollow spheresThermolysis of Fe(II) dithiocarbamate (B8719985) complexes mdpi.com
FeSEven morphologyHydrothermal synthesis nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the detailed examination of the internal structure, size, shape, and dispersion of this compound nanoparticles. frontiersin.org In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. This technique is indispensable for understanding the crystallinity and defect structures at the nanoscale.

TEM studies have provided precise measurements of this compound crystallites. For example, FeS nanoparticles synthesized from different single-source precursors exhibited varying shapes, from spherical to rod-like, with crystallite sizes ranging from approximately 4.50 nm to 38.89 nm. mdpi.com The size and shape are often dependent on the decomposition of the precursor complex. mdpi.com In other research, carboxymethyl cellulose-stabilized FeS nanoparticles were found to be mainly spherical with a mean particle size of about 32 nm. researchgate.net

High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the imaging of the atomic lattice of a crystal. HRTEM images of this compound nanoparticles have revealed lattice fringes, which provide information about the interplanar spacing and the polycrystalline nature of the material. mdpi.com For pyrrhotite (Fe₇S₈), a form of iron sulfide, TEM analysis has shown that individual crystals can be composed of core and border domains with distinct structural properties, including defects and disordered arrangements of atomic layers. ifremer.fr

The table below presents findings from various TEM studies on this compound nanoparticles.

This compound Sample Observed Morphology Crystallite Size Range (nm) Key Findings Reference
FeS1Spherical, irregular, aggregated23.90–38.89Polycrystalline with interplanar distance of 0.26 nm mdpi.com
FeS2Rod-like, spherical4.50–10.50- mdpi.com
FeS3Rod-like, spherical6.05–6.19- mdpi.com
CMC-stabilized FeSMainly sphericalMean size 32.18 ± 5.25Stable dispersion observed researchgate.net
Pyrrhotite (Fe₇S₈)Platy crystals in radiating clustersSubmicrometer to micrometerCrystals composed of core and border domains with different structural properties ifremer.fr

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED) is a powerful analytical technique performed within a TEM. wikipedia.org It provides crucial crystallographic information about the specimen. By directing the electron beam onto a specific area of the sample and observing the resulting diffraction pattern, researchers can determine whether a material is single-crystalline, polycrystalline, or amorphous. youtube.com

In the study of this compound, SAED is used to identify the specific crystalline phases present. For instance, nanoparticles synthesized via thermolysis were identified as being in the pyrrhotite-4M, pyrrhotite, and troilite crystalline phases of iron sulfide, demonstrating that the nature of the precursor complex influences the resulting crystal structure. mdpi.com The SAED patterns for polycrystalline materials, like many synthesized this compound samples, typically show a series of concentric rings. acs.org Each ring corresponds to a specific set of crystal lattice planes, and from the diameter of these rings, the interplanar spacing (d-spacing) can be calculated. These patterns confirm the crystalline nature of the material and can be indexed to specific mineral phases. acs.orgmdpi.com In contrast, a single-crystal sample would produce a pattern of distinct spots, while an amorphous material would generate diffuse, broad rings. youtube.com

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically coupled with either an SEM or a TEM. When the electron beam from the microscope interacts with the sample, it causes the emission of characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elemental composition of the sample at a microscopic scale. asu.edu

In this compound research, EDX is essential for confirming the formation of the desired compound and for assessing its purity. nih.gov The analysis provides a spectrum showing peaks corresponding to the elements present. For this compound, EDX spectra will prominently feature peaks for iron (Fe) and sulfur (S). researchgate.net Quantitative EDX analysis can determine the atomic ratio of these elements, which is critical for identifying the specific stoichiometry of the iron sulfide, such as FeS, FeS₂, or Fe₇S₈. nih.gov For example, EDX analysis combined with TEM was used to determine an atomic Fe/S ratio of about 1.25 for the bulk composition of spherical iron-sulfide grains found in lunar soil, indicating an excess of elemental iron. nih.gov The technique is also capable of creating elemental maps, which show the spatial distribution of different elements across the sample's surface, confirming the uniform distribution of iron and sulfur within the material. acs.org

Electrochemical Characterization Techniques

Electrochemical techniques are vital for studying the redox properties, stability, and electrochemical activity of this compound. These methods are particularly relevant for applications in areas such as electrocatalysis, energy storage, and corrosion science.

Cyclic Voltammetry (CV) is a widely used technique to investigate the electrochemical behavior of materials. In a CV experiment, the potential of a working electrode modified with this compound is swept linearly between two set values, and the resulting current is measured. The resulting voltammogram provides information about oxidation and reduction processes. Studies have used CV to show that electrochemically oxidized this compound can be transformed into soluble ferric ions. kochi-tech.ac.jp CV has also been employed to assess the electrocatalytic activity of FeS nanoparticles for sensing applications, where the modified electrode shows a higher current response compared to an unmodified electrode. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to analyze electrochemical systems. It involves applying a small AC potential perturbation and measuring the current response over a range of frequencies. EIS is used to investigate the electronic conductivity and surface modifications of this compound films. researchgate.net For instance, EIS has been used to study the stability of FeS films after immersion in various electrolytic media, revealing changes in the film's electrical properties. researchgate.net In studies related to the sour corrosion of steel, EIS has been used to characterize the initial state of electrochemical cells before the deposition of iron sulfide films. harvard.edu

In-situ characterization techniques are also crucial. For example, in-situ X-ray absorption spectroscopy has been used to study a greigite (Fe₃S₄) electrode under operating conditions for the hydrogen evolution reaction (HER). This revealed that under catalytic conditions, iron-sulfur linkages were replaced by iron-oxygen units, forming a greigite-hydroxide core-shell structure. acs.org Such studies highlight that the "true" catalyst may differ from the starting material, emphasizing the need for characterization under realistic electrochemical conditions. acs.org

The table below summarizes the application of various electrochemical techniques in this compound research.

Technique Application in this compound Research Key Findings Reference
Cyclic Voltammetry (CV)Determination of oxidation potentialFeS can be transformed into soluble ferric ions after oxidation. kochi-tech.ac.jp
Cyclic Voltammetry (CV)Assessment of electrochemical sensing propertiesFeS-modified electrodes show enhanced current response. nih.gov
Electrochemical Impedance Spectroscopy (EIS)Analysis of FexSy film stabilityRevealed electrical and morphological modifications after immersion in different media. researchgate.net
Cyclic Voltammetry (CV) & EISCharacterization of electrodepositionInvestigated the formation of iron sulfide films on iron substrates. harvard.edu
In-situ X-ray Absorption SpectroscopyProbing catalyst surface under operating conditionsShowed conversion of greigite to an iron hydroxide (B78521) shell during hydrogen evolution. acs.org

Theoretical and Computational Modeling of Iron Sulfide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study ferrous sulfide (B99878) and related iron sulfide compounds, offering deep insights into their electronic properties, reactivity, and catalytic behavior. researchgate.net

DFT calculations have been instrumental in predicting the electronic band structure and density of states (DOS) of various iron sulfide phases, which are crucial for understanding their conductivity, magnetic properties, and reactivity. For instance, standard DFT calculations often underestimate the band gap of materials like iron pyrite (B73398) (FeS₂). To address this, methods like DFT+U, which includes a Hubbard U term to account for strong on-site Coulomb interactions of localized electrons (like the Fe 3d states), have been employed. mit.edu This approach has been shown to more accurately reproduce the electronic and crystal structures of different iron sulfide phases, including troilite (FeS) and pyrite (FeS₂). mit.edu

The reactivity of iron sulfide surfaces is intrinsically linked to their electronic structure. DFT studies have shown that the presence of surface states can lead to a reduction in the band gap at the surface compared to the bulk material. mit.edu The formation energies of vacancies (both iron and sulfur) have been calculated, revealing that surface vacancies are more energetically favorable than bulk vacancies. mit.edu These vacancies can introduce defect states within the band gap, acting as acceptor-like or donor-like sites, which have significant implications for the surface's reactivity and catalytic activity. mit.edu

Computational studies on troilite (FeS) and pyrrhotite (B1172379) (Fe₇S₈) using DFT+U have provided detailed orbital-resolved electronic densities of states for the Fe-d electrons, offering insights into their magnetic properties. researchgate.net The electronic structure of iron-sulfur clusters, which are fundamental units in many biological and chemical systems, has also been extensively studied. These calculations help to understand the stability and reactivity of these clusters in various environments. uni-bonn.deresearchgate.net

Table 1: Calculated Electronic Properties of Iron Sulfide Phases using DFT+U

Phase Property Calculated Value (DFT+U) Experimental Value
Pyrite (FeS₂) Band Gap 0.81 eV 0.95 eV
Pyrite (FeS₂) Lattice Constant 5.422 Å 5.419 Å
Troilite (FeS) Band Gap Changes significantly with U value -

This table presents a comparison of electronic and structural properties of iron sulfide phases calculated using DFT+U with experimental values, demonstrating the accuracy of the computational method. mit.eduuci.edu

The interaction of molecules with iron sulfide surfaces is critical in various applications, from catalysis to corrosion. DFT has been employed to study the adsorption and dissociation of molecules like hydrogen sulfide (H₂S) on different FeS surfaces. These studies help to identify the most stable adsorption sites and to calculate the energy barriers for dissociation.

A dispersion-corrected DFT study on layered FeS surfaces revealed that the adsorption energy of H₂S increases in the order FeS(111) < FeS(100) < FeS(011) < FeS(001). iaea.orgresearchgate.net The complete dissociation of H₂S into adsorbed S and H atoms was found to be most favorable on the FeS(011) surface, with a low activation energy. iaea.orgresearchgate.net In contrast, on the most stable FeS(001) surface, the dissociation of H₂S is kinetically hindered by a high energy barrier. iaea.orgresearchgate.net This difference in reactivity is attributed to both the electronic properties of the surfaces and the specific geometric configurations of the transition states. iaea.orgresearchgate.net

DFT calculations have also been used to investigate the adsorption of H₂S on iron oxide clusters (Fe₂O₃ and Fe₃O₄) as a model for understanding the initial stages of sulfidation. acs.org These studies show that H₂S preferentially adsorbs on the iron sites, leading to a weakening and elongation of the S-H bond, which is a precursor to its dissociation. acs.org The charge transfer between the surface and the adsorbed molecule, as revealed by charge density difference plots, confirms the chemical nature of the adsorption (chemisorption). acs.org

Table 2: Adsorption and Dissociation Energies of H₂S on FeS Surfaces from DFT Calculations

FeS Surface H₂S Adsorption Energy (Eads) H₂S Dissociation Activation Energy (Ea) H₂S Dissociation Reaction Heat (ΔE)
FeS(001) Highest ~2.06 eV -
FeS(011) High 0.10 eV 0.26 eV
FeS(100) Intermediate - -
FeS(111) Lowest Partial dissociation observed -

This table summarizes the calculated adsorption and dissociation energy parameters for hydrogen sulfide on various ferrous sulfide surfaces, highlighting the surface-dependent reactivity. iaea.orgresearchgate.net

This compound and other iron sulfides exhibit catalytic activity in various reactions. DFT calculations are crucial for elucidating the detailed mechanisms of these catalytic processes at the atomic level. By mapping the potential energy surface of a reaction, DFT can identify reaction intermediates, transition states, and determine the rate-limiting steps.

One notable example is the peroxidase-like activity of iron sulfide nanozymes, which has applications in biomedicine. acs.org DFT calculations have been used to investigate the catalytic mechanism of H₂O₂ decomposition on the surfaces of pyrite (FeS₂) and greigite (Fe₃S₄). acs.org The studies revealed that surface iron ions catalyze the production of hydroxyl radicals (•OH). acs.org FeS₂ exhibits higher catalytic activity than Fe₃S₄ because the surface Fe(II) ions in FeS₂ form inner-orbital complexes with H₂O₂, resulting in a larger binding energy and a lower energy barrier for H₂O₂ decomposition. acs.org The calculations also showed a greater charge transfer from the FeS₂ surface to the H₂O₂ molecule compared to Fe₃S₄, which is consistent with the experimental observation of a stronger affinity of FeS₂ for H₂O₂. acs.org

DFT has also been applied to understand the role of iron sulfides in the origin of life, specifically their potential to catalyze the reduction of CO₂. nih.gov Theoretical studies suggest that the mackinawite {111} surface can activate and dissociate CO₂ molecules. researchgate.net Furthermore, DFT is widely used to study the mechanisms of hydrodesulfurization (HDS) catalysts, where transition metal sulfides, including iron sulfides, play a role. dtu.dkresearchgate.net

Molecular Dynamics Simulations in Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of interacting atoms and molecules. nih.gov This technique is particularly well-suited for investigating interfacial phenomena, such as the interaction of iron sulfide surfaces with water and the initial stages of precipitation and corrosion. nih.govresearchgate.netyoutube.comacs.orgyoutube.com

MD simulations of the iron pyrite (FeS₂)-water interface have shown strong adsorption of water molecules to the surface. nih.govresearchgate.net The water molecules in the first layer are highly structured, binding to the surface iron atoms. nih.govresearchgate.net These simulations can also explore the effects of temperature on the interfacial structure and dynamics. nih.govresearchgate.net In the context of this compound, MD simulations have been used to study the structure, stability, and dynamics of FeS clusters in aqueous solutions. researchgate.net These simulations revealed that while a single FeS unit is stable in water, larger clusters are unstable and tend to dissociate. researchgate.net This has important implications for understanding the nucleation and growth of iron sulfide phases from solution.

Reactive molecular dynamics (ReaxFF-MD) simulations, which can model chemical reactions, have been used to study the early stages of high-temperature corrosion of iron and its alloys. rsc.org This approach allows for the simultaneous tracking of oxidation rates, stress evolution, and the formation of oxide or sulfide scales. Similar methods can be applied to understand the complex processes occurring at the iron sulfide-water interface during corrosion and precipitation. nih.gov MD simulations are also used to develop and validate force fields for more complex systems, such as iron-sulfur proteins, enabling the study of their dynamics and interactions with the surrounding environment. nih.gov

Thermodynamic Modeling of Iron Sulfide Formation

Thermodynamic modeling is essential for predicting the conditions under which different iron sulfide phases will form and remain stable. These models are used to construct stability diagrams (Eh-pH diagrams) that show the stable phases as a function of electrochemical potential (Eh) and pH. ajsonline.org

The formation of iron sulfides in aqueous environments is a complex process that often involves the initial precipitation of metastable phases like mackinawite (tetragonal FeS) and greigite (cubic Fe₃S₄), which can later transform into the more stable pyrite (FeS₂). researchgate.netajsonline.orgvanderbilt.edu Thermodynamic modeling, supported by experimental solubility data, has been used to determine the standard free energies of formation for these phases. ajsonline.org For example, at 25°C, both mackinawite and greigite have been found to be thermodynamically unstable relative to stoichiometric pyrrhotite or a mixture of pyrrhotite and pyrite. ajsonline.org

Recent studies have highlighted the importance of particle size in determining the relative thermodynamic stability of iron sulfide phases. researchgate.net Ab-initio thermodynamic models that incorporate surface energy have shown that at the nanoscale, the stability relations can be reversed. researchgate.net The lower surface energies of metastable phases like mackinawite and greigite can make them more stable than pyrite at very small particle sizes. researchgate.net This size-dependent stability also influences the nucleation rates of these phases, providing a thermodynamic explanation for the commonly observed formation pathways of iron sulfides in low-temperature aqueous solutions. researchgate.net Thermodynamic models are continuously being developed to account for a wider range of conditions, including high temperatures and pressures, which are relevant to geological and industrial settings. mdpi.com

Table 3: Standard Free Energies of Formation (ΔGf°) for Sedimentary Iron Sulfides at 25°C

Iron Sulfide Phase Formula ΔGf° (kcal/mole)
Mackinawite FeS (tetragonal) -22.3 ± 0.1
Greigite Fe₃S₄ (cubic) -69.4 ± 0.7
Precipitated FeS FeS -21.3 ± 0.2

This table presents the standard free energies of formation for several iron sulfide phases commonly found in sedimentary environments, as determined from solubility equilibrium constants. ajsonline.org

Emerging Research Directions and Future Perspectives

Development of Hybrid and Composite Ferrous Sulfide (B99878) Materials

The development of hybrid and composite materials incorporating ferrous sulfide is a rapidly advancing field aimed at overcoming the limitations of pure FeS, such as particle aggregation and limited stability, while enhancing its inherent properties for various applications. frontiersin.org Researchers are combining this compound with a range of materials, including carbon-based structures, other metal compounds, and polymers, to create novel materials with synergistic or enhanced functionalities. frontiersin.orgresearchgate.net

One prominent strategy involves the creation of this compound-carbon composites (FeS@Carbon). frontiersin.org These materials are synthesized through methods like high-temperature reactions under hypoxic conditions, hydrothermal treatments, or ball-milling. frontiersin.org The carbon matrix, which can be in forms like reduced graphene oxide (rGO) or porous carbon, prevents the aggregation of FeS nanoparticles, thereby increasing the active surface area and improving catalytic activity. frontiersin.orgmdpi.com These composites have shown significant potential in environmental remediation for degrading pollutants such as petroleum hydrocarbons and tetracycline. frontiersin.org

Another area of focus is the synthesis of multicomponent iron sulfides, where this compound is combined with other metal sulfides, such as cobalt sulfide (CoS) or nickel sulfide (NiS). frontiersin.orgresearchgate.net These materials, like FeCo₂S₄, are often produced using hydrothermal methods and exhibit superior electrochemical and catalytic properties due to the synergistic effects between the different metal ions. frontiersin.org Similarly, hybrid structures combining iron sulfide (specifically pyrite (B73398), FeS₂) with titanium dioxide (TiO₂) have been developed as potential electrocatalysts for the hydrogen evolution reaction (HER). mdpi.comworktribe.comresearchgate.net

The synthesis techniques for these advanced materials are diverse. They include loading iron salts onto a substrate (like carbon) followed by a sulfidation process, or co-precipitation and hydrothermal methods that allow for the formation of complex nanostructures. frontiersin.org These hybrid materials are being engineered for high-performance applications, including as catalysts, supercapacitor electrodes, and agents for wastewater treatment. frontiersin.orgresearchgate.net

Table 1: Examples of this compound Hybrid and Composite Materials

Hybrid/Composite Material Components Synthesis Method(s) Primary Application Area
FeS@Carbon This compound, Carbon (e.g., rGO, porous carbon) Hydrothermal, High-temperature reaction, Ball-milling frontiersin.org Environmental Remediation (Wastewater treatment) frontiersin.org
FeS₂-TiO₂ Iron(II) Disulfide, Titanium Dioxide Not specified in results Electrocatalysis (Hydrogen Evolution Reaction) mdpi.comworktribe.com
FeCo₂S₄-CN This compound, Cobalt Sulfide, g-C₃N₄ Hydrothermal frontiersin.org Catalysis, Electrochemistry frontiersin.org
FeS-SA This compound Nanoparticles, Sodium Alginate In situ immobilization acs.org Environmental Remediation (Selenite removal) acs.org
C/FeS/Fe Carbon, this compound, Iron In situ carbonization reduction acs.org Environmental Remediation (Cr(VI) removal) acs.org

Advanced Functional Materials Design for Enhanced Performance

To unlock the full potential of this compound, researchers are focusing on advanced functional materials design. This involves strategically engineering the material at the nanoscale to improve its intrinsic properties. Key strategies include nanostructure design, the formation of composites, and defect engineering through doping or creating vacancies. researchgate.net These approaches aim to tackle inherent challenges of iron-based sulfide materials, such as poor electrical conductivity and significant volume changes during electrochemical cycling, which can compromise their stability and performance. researchgate.net

Nanostructure design plays a crucial role in enhancing performance. By controlling the morphology, this compound can be synthesized as 0D nanoparticles, 1D nanowires, 2D nanosheets, or complex 3D structures. researchgate.netresearchgate.net Two-dimensional nanosheets, for instance, offer a high specific surface area and more active sites for electrochemical reactions. researchgate.net Similarly, 3D nano-architectures provide a larger contact area between the electrode and electrolyte, facilitating rapid ion transport and reducing internal resistance. researchgate.net

Composite development, as discussed in the previous section, is a cornerstone of functional design. Creating hybrids such as FeS–NiS nanosheet arrays embedded on a Ti mesh results in highly efficient non-noble-metal electrocatalysts that boost supercapacitor performance. researchgate.net Doping iron sulfide with other metals like cobalt and nickel is another effective strategy. worktribe.com Metal-doping can alter the electronic structure of the material, improving its catalytic activity for applications like the hydrogen evolution reaction. mdpi.comworktribe.com These design principles are critical for developing next-generation materials for energy storage and conversion systems, including supercapacitors and batteries. researchgate.netrsc.org

Table 2: Strategies for Enhanced Performance of this compound Materials

Design Strategy Example Material Performance Enhancement Application
Nanostructure Design (2D) FeS–NiS hybrid nanosheet array Increased specific surface area and electrochemical activity researchgate.net Supercapacitors researchgate.net
Nanostructure Design (3D) 3D structured iron-based sulfides Higher specific surface area, facilitated ion transport researchgate.net Energy Storage researchgate.net
Composite Development FeS₂ nanoparticles embedded in rGO (FeS₂/rGO) High-performance electrocatalysis for HER mdpi.com Electrocatalysis mdpi.com
Defect Engineering (Doping) Cobalt and Nickel-doped iron sulfide Improved catalytic activity worktribe.com Hydrogen Evolution Reaction mdpi.comworktribe.com

Sustainable and Environmentally Benign Production and Application Strategies

In line with global efforts toward sustainability, significant research is being directed at developing green synthesis routes for this compound and applying it in environmentally friendly ways. These strategies aim to reduce the use of toxic chemicals, minimize hazardous waste, and create biocompatible materials. researchgate.net

A key trend in sustainable production is the use of biological or "green" methods. Researchers have successfully synthesized this compound nanoparticles using extracts from plants, such as Hordeum vulgare (barley) leaves and date tree seeds. researchgate.netjeeng.net These plant extracts act as both reducing and capping agents, providing a non-toxic and cost-effective alternative to conventional chemical synthesis. researchgate.net Another sustainable approach involves biosynthesis using microorganisms, particularly sulfate-reducing bacteria (SRB) like Geobacter sulfurreducens. nih.govnih.gov These bacteria can produce FeS nanoparticles in situ, and the resulting biogenic composites often exhibit enhanced stability and reactivity. nih.govnih.gov

The applications of sustainably produced this compound are predominantly in the field of environmental remediation. It has proven effective as a "miracle mineral" for treating contaminated water and soil. trccompanies.com this compound nanoparticles are used to remove heavy metals like cadmium and chromium(VI) from industrial wastewater through processes of adsorption and reduction. acs.orgnih.gov They are also employed in the photocatalytic degradation of persistent organic pollutants, such as textile dyes. jeeng.net Furthermore, stimulating the in situ biogeochemical formation of iron sulfide by adding biodegradable substances like cheese whey has been successfully used to break down contaminants like tetrachloroethene (PCE) in groundwater. trccompanies.com

Table 3: Green Production and Application of this compound

Strategy Method/Source Resulting Material Environmental Application
Green Synthesis Hordeum vulgare (barley) leaf extract jeeng.net FeS nanoparticles Photocatalytic degradation of Rhodamine dye jeeng.net
Green Synthesis Date tree (Phoenix dactylifera) seed extract researchgate.net ds-FeS nanoparticles Removal of ciprofloxacin (B1669076) and chromium researchgate.net
Biosynthesis Sulfate-Reducing Bacteria (SRB) nih.govnih.gov Biological iron sulfide composites Removal of cadmium and other heavy metals from wastewater nih.govnih.gov
In Situ Bioremediation Injection of cheese whey and ferrous sulfate (B86663) trccompanies.com Iron sulfide mineral particles Degradation of tetrachloroethene (PCE) and arsenic removal trccompanies.com

Understanding Complex Coupled Biogeochemical Processes

This compound is a critical component in the Earth's major biogeochemical cycles, particularly the coupled cycling of iron and sulfur. copernicus.org Research in this area seeks to understand the intricate interplay between geological, chemical, and biological processes that govern the formation, transformation, and fate of iron sulfides in natural environments. These cycles are fundamental to the planet's evolution and the functioning of modern ecosystems, from deep-sea sediments to acid mine drainage sites. copernicus.orgmorressier.com

In anoxic environments, such as marine sediments and oxygen-deficient water columns, the biogeochemical cycles of iron and sulfur are tightly linked. copernicus.org Microbial communities drive these cycles. For example, sulfate-reducing bacteria utilize sulfate (SO₄²⁻) to oxidize organic matter, producing hydrogen sulfide (H₂S). copernicus.orgnih.gov Simultaneously, iron-reducing bacteria can reduce ferric iron (Fe³⁺) in minerals to dissolved ferrous iron (Fe²⁺). nih.govnih.gov When dissolved Fe²⁺ and H₂S coexist, they readily react to form iron monosulfides, including mackinawite (a form of FeS), which can later transform into more stable pyrite (FeS₂). copernicus.orgnih.gov

Table 4: Key Aspects of this compound in Biogeochemical Cycling

Process Key Microorganisms Environment Significance
Sulfate Reduction & FeS Precipitation Sulfate-Reducing Bacteria (SRB) copernicus.orgnih.gov Anoxic marine sediments, Methane seeps copernicus.orgnih.gov Forms H₂S which reacts with Fe²⁺ to form FeS/FeS₂; controls iron bioavailability. copernicus.orgnih.gov
Iron Reduction Iron-Reducing Bacteria nih.govcapes.gov.br Anoxic sediments, Subsurface environments nih.govcapes.gov.br Produces dissolved Fe²⁺, a key reactant for this compound formation. nih.gov
Sulfide Mineral Oxidation Sulfuriferula spp., Thiobacillus ferrooxidans capes.gov.brbiorxiv.org Mine waste, Acid mine drainage capes.gov.brbiorxiv.org Breakdown of sulfide minerals releases sulfur compounds and ferrous iron, driving local cycles. biorxiv.org
Coupled C, N, S, Fe Cycling Diverse consortia (e.g., Acidovorax) nih.gov Deep continental subsurface (e.g., Iberian Pyrite Belt) nih.gov Demonstrates how interconnected elemental cycles sustain deep subsurface life. nih.gov

Q & A

Q. How can FeS’s redox activity be exploited in next-generation battery anodes, and what degradation mechanisms must be mitigated?

  • Methodological Answer : Fabricate FeS-carbon composites to enhance conductivity and buffer volume changes. Use galvanostatic cycling (0.1–2C rates) to evaluate capacity retention. Post-mortem TEM/XPS analysis identifies polysulfide shuttling and SEI layer formation. Optimize electrolyte additives (e.g., LiNO₃) to suppress side reactions .

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